4-[3-(4-Hydroxyphenylethylamino)butyl]phenol
Beschreibung
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Eigenschaften
IUPAC Name |
4-[3-(N-ethyl-4-hydroxyanilino)butyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-3-19(16-8-12-18(21)13-9-16)14(2)4-5-15-6-10-17(20)11-7-15/h6-14,20-21H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBDRXLFKQFGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)O)C(C)CCC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Metabolic Pathways of 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol in Mammalian Tissue
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the predicted metabolic pathways of 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol, a selective β3-adrenergic receptor agonist also known as BRL 37344. In the absence of direct metabolism studies on BRL 37344, this document synthesizes information from the metabolism of structurally analogous compounds, particularly phenylethanolamine-based β-adrenergic agonists, to propose a scientifically grounded, hypothetical metabolic map. This guide is intended to serve as a valuable resource for researchers investigating the pharmacokinetics, pharmacodynamics, and toxicological profile of BRL 37344 and similar chemical entities. We will delve into the probable Phase I and Phase II biotransformation reactions, the enzymes likely involved, and provide detailed experimental protocols for the in vitro investigation of these metabolic pathways using mammalian liver microsomes.
Introduction to 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol (BRL 37344)
4-[3-(4-Hydroxyphenylethylamino)butyl]phenol (BRL 37344) is a potent and selective agonist of the β3-adrenergic receptor.[1] Its pharmacological activity has been investigated in various tissues, including adipose tissue, skeletal muscle, and the heart, with potential therapeutic applications in metabolic disorders such as obesity and type 2 diabetes.[2] Understanding the metabolic fate of BRL 37344 within mammalian systems is crucial for several reasons:
-
Pharmacokinetic Profiling: The rate and extent of metabolism directly influence the compound's absorption, distribution, and elimination, thereby determining its half-life and bioavailability.
-
Pharmacological Activity: Metabolites may possess their own pharmacological activity, which could be similar to, different from, or even antagonistic to the parent compound.
-
Toxicology: Biotransformation can lead to the formation of reactive metabolites that may cause cellular toxicity.
-
Drug-Drug Interactions: Co-administration of drugs that inhibit or induce the same metabolic enzymes can lead to altered plasma concentrations and potentially adverse effects.
Given the absence of published literature detailing the specific metabolic pathways of BRL 37344, this guide will propose a series of likely biotransformations based on its chemical structure, which features two phenolic hydroxyl groups and a secondary amine – all common sites for metabolic modification.[3]
Predicted Metabolic Pathways of BRL 37344
The metabolism of xenobiotics in mammals is broadly categorized into Phase I and Phase II reactions.[4] Phase I reactions introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[5]
Proposed Phase I Metabolism
Phase I reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes and other tissues. For BRL 37344, the following Phase I reactions are predicted:
-
Aromatic Hydroxylation: The two phenyl rings of BRL 37344 are potential sites for hydroxylation. This reaction is a common metabolic pathway for aromatic compounds and is catalyzed by various CYP isozymes.[6] Hydroxylation can occur at multiple positions on either ring, leading to the formation of catechol or hydroquinone-like metabolites.
-
N-Dealkylation: The secondary amine in the ethylamino side chain is a likely site for N-dealkylation, which involves the removal of the 4-hydroxyphenylethyl group.[7][8] This would result in a primary amine metabolite. This reaction is also typically mediated by CYP enzymes.[9]
-
Oxidative Deamination: Following N-dealkylation, the resulting primary amine could undergo oxidative deamination by monoamine oxidase (MAO) or other amine oxidases to form an aldehyde, which would then be further oxidized to a carboxylic acid.[10]
Caption: Predicted Phase II metabolic pathways of BRL 37344.
Experimental Protocols for In Vitro Metabolism Studies
To investigate the proposed metabolic pathways of BRL 37344, in vitro studies using mammalian liver microsomes are a standard and effective approach. [11][12]Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I (CYP) and Phase II (UGT) enzymes. [13]
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of disappearance of BRL 37344 when incubated with liver microsomes, providing an indication of its metabolic stability.
Materials:
-
4-[3-(4-Hydroxyphenylethylamino)butyl]phenol (BRL 37344)
-
Pooled human or other mammalian liver microsomes (e.g., rat, mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphospho-glucuronic acid (UDPGA) (for Phase II assessment)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (a structurally similar compound not expected to be a metabolite)
-
LC-MS/MS system
Protocol:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of BRL 37344 in a suitable solvent (e.g., DMSO, methanol) at a high concentration (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in the incubation buffer to the desired final concentration (typically 1-10 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
If assessing Phase II metabolism, prepare a solution of UDPGA.
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes (final protein concentration typically 0.5-1 mg/mL), phosphate buffer, and BRL 37344 solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system (and UDPGA if applicable).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., 2 volumes of acetonitrile) and the internal standard.
-
Vortex the mixture to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of BRL 37344 at each time point.
-
The percentage of BRL 37344 remaining at each time point is calculated relative to the 0-minute time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of BRL 37344 remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) can be calculated, which is a measure of the metabolic capacity of the liver for the compound.
Caption: Experimental workflow for in vitro metabolism studies.
Metabolite Identification using LC-MS/MS
Objective: To identify the chemical structures of the metabolites of BRL 37344 formed during in vitro incubation.
Methodology:
The supernatant from the quenched incubation samples can be analyzed by high-resolution mass spectrometry (HRMS), such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer, coupled with liquid chromatography.
-
Chromatographic Separation: A reversed-phase C18 column is typically used to separate BRL 37344 from its more polar metabolites. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed. [3]2. Mass Spectrometric Detection:
-
Full Scan MS: Acquire full scan mass spectra to detect all ions present in the sample. Metabolites will have different m/z values than the parent drug. For example, a hydroxylated metabolite will have an m/z of +16 compared to the parent, while a glucuronide conjugate will have an m/z of +176.
-
Tandem MS (MS/MS): Fragment the ions of interest (parent drug and potential metabolites) to obtain structural information. By comparing the fragmentation pattern of a metabolite to that of the parent drug, the site of metabolic modification can often be elucidated.
-
Data Summary
As no direct experimental data on the metabolism of BRL 37344 is publicly available, a quantitative data table cannot be provided at this time. Researchers are encouraged to use the protocols outlined in this guide to generate such data. The table below is a template for summarizing potential findings.
| Parameter | Value | Units | Comments |
| In Vitro Half-life (t½) | To be determined | minutes | Determined from the metabolic stability assay. |
| Intrinsic Clearance (CLint) | To be determined | µL/min/mg protein | A measure of the liver's metabolic capacity. |
| Major Metabolites Identified | To be determined | - | Based on LC-MS/MS analysis. |
| Primary Metabolic Pathways | To be determined | - | e.g., Aromatic hydroxylation, Glucuronidation. |
Conclusion
This technical guide has presented a predictive overview of the metabolic pathways of 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol (BRL 37344) based on its chemical structure and the known metabolism of similar compounds. The proposed pathways involve Phase I reactions such as aromatic hydroxylation and N-dealkylation, and Phase II reactions, primarily glucuronidation and sulfation of the phenolic hydroxyl groups. Detailed experimental protocols for investigating these pathways using in vitro liver microsome assays and LC-MS/MS analysis have been provided to facilitate further research. The information contained herein is intended to serve as a foundational resource for scientists and researchers in the field of drug metabolism and development, enabling a more thorough understanding of the pharmacokinetic and pharmacodynamic properties of this and related β3-adrenergic receptor agonists. It is imperative that experimental studies are conducted to confirm these predicted pathways and to quantitatively assess the metabolic profile of BRL 37344.
References
-
Bond, R. A., & Clarke, D. E. (1988). Agonist and antagonist characterization of a putative adrenoceptor with distinct pharmacological properties from the alpha- and beta-subtypes. British journal of pharmacology, 95(3), 723–734. [Link]
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Minichmayr, I. (2024). Clinical Implications and Phases of Drug Metabolism Pathways. Department of Pharmacology, University of Leiden, Leiden, The Netherlands. [Link]
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Liu, Y. L., Cawthorne, M. A., & Stock, M. J. (1993). Biphasic effects of the beta-adrenoceptor agonist, BRL 37344, on glucose utilization in rat isolated skeletal muscle. British journal of pharmacology, 110(4), 1444–1448. [Link]
-
Kropp, T. J., Shipkova, M., & Unterwurzacher, D. (2023). Urinary Excretion Kinetics of Salbutamol and Its Sulfoconjugated Main Metabolite After Oral and Inhalative Administration of Racemic Salbutamol or Levosalbutamol. Preprints.org. [Link]
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Basu, S., & Pramanik, S. (2022). Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism. Journal of nutritional biochemistry, 13(5), 296-303. [Link]
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Jonsson, J., & Lindeke, B. (1976). The Kinetics of Hydroxylation of Phenylethylamine, Amphetamine and Phenylalanine in Rodent Tissues. Acta Pharmacologica et Toxicologica, 38(4), 313-320. [Link]
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Graphviz. (2024). DOT Language. [Link]
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Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
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Chenprakhon, P., Dhammaraj, T., Chantiwas, R., & Chaiyen, P. (2017). Hydroxylation of 4-hydroxyphenylethylamine derivatives by R263 variants of the oxygenase component of p-hydroxyphenylacetate-3-hydroxylase. Archives of biochemistry and biophysics, 620, 1–11. [Link]
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Miners, J. O., Rowland, A., & Mackenzie, P. I. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.3.1–7.3.21. [Link]
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Oreate AI. (2026). Unlocking Visual Stories: A Friendly Guide to Graphviz DOT Language. [Link]
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Hypha Discovery. (2022). Phase I Drug Metabolism. [Link]
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Singh, S., & Sharma, N. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]
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Hill, J. R. (2004). In vitro drug metabolism using liver microsomes. Current protocols in pharmacology, Chapter 7, Unit 7.3. [Link]
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Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]
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Science.gov. Phenylethanolamine n-methyltransferase pnmt: Topics by Science.gov. [Link]
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Sketchviz. Graphviz Examples and Tutorial. [Link]
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Boulton, A. A., & Juorio, A. V. (1983). Hydroxylation of phenylethylamine by rat liver preparations. Inhibition studies. Canadian journal of biochemistry and cell biology, 61(12), 1297–1301. [Link]
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Miners, J. O., Rowland, A., & Mackenzie, P. I. (2004). In vitro drug metabolism using liver microsomes. Current protocols in pharmacology, Chapter 7, Unit 7.3. [Link]
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Wang, Y., et al. (2023). Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. Molecules, 28(4), 1795. [Link]
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Al-Hadiya, Z. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. [Link]
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da Silva, A. C., et al. (2019). Study of the in vitro metabolic profile of a new α2-adrenergic agonist in rat and human liver microsomes by using liquid chromatography-multiple-stage mass spectrometry and nuclear magnetic resonance. Journal of pharmaceutical and biomedical analysis, 172, 67–77. [Link]
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Al-Hadiya, Z. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar. [Link]
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Farzam, K., & Tadi, P. (2023). Biochemistry, Biotransformation. In StatPearls. StatPearls Publishing. [Link]
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Minichmayr, I. (2024). Clinical Implications and Phases of Drug Metabolism Pathways. Longdom.org. [Link]
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Van den Bossche, S. A., et al. (2022). N-Dealkylation of Amines. ResearchGate. [Link]
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Wikipedia contributors. (2024). Phenethylamine. In Wikipedia, The Free Encyclopedia. [Link]
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Van den Bossche, S. A., et al. (2022). N-Dealkylation of Amines. Molecules, 27(9), 2959. [Link]
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Scribd. Drug Metabolism Phase1. [Link]
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Technical Analysis: Ligand Binding & Pharmacodynamics of Dehydroxyractopamine (Ractopamine Impurity B)
The following is an in-depth technical guide regarding the ligand binding affinity and pharmacodynamics of 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol , scientifically identified as Dehydroxyractopamine (also known as Ractopamine Impurity B).
Executive Summary
4-[3-(4-Hydroxyphenylethylamino)butyl]phenol (Dehydroxyractopamine) is a structural analogue and primary metabolite/impurity of the
This structural modification fundamentally alters its pharmacodynamic profile. Unlike the parent compound, which exhibits high-affinity binding (
Molecular Characterization & SAR
To understand the binding affinity, one must analyze the structural divergence from the parent pharmacophore.
| Feature | Ractopamine (Parent) | Dehydroxyractopamine (Target) |
| IUPAC Name | 4-{3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl}phenol | 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol |
| Class | Phenylethanolamine | Phenylethylamine |
| Chirality | 2 Centers (RR, RS, SR, SS) | 1 Center (Butyl chain) |
| Key Moiety | ||
| Role | Full/Partial Agonist | Impurity / Metabolite / Weak Binder |
Structure-Activity Relationship (SAR)
The
-
The Amine: Both compounds possess the secondary amine required for ionic interaction with Asp113.
-
The
-Hydroxyl: Ractopamine possesses a benzylic hydroxyl group that forms a critical H-bond with serine residues in the receptor pocket. Dehydroxyractopamine lacks this group. According to the Easson-Stedman hypothesis , this specific interaction is responsible for significant binding energy; its removal typically results in a 100- to 1000-fold loss in affinity.
Ligand Binding Affinity Analysis
The following data synthesizes comparative binding profiles. While Ractopamine exhibits high affinity, Dehydroxyractopamine is characterized as a "moderate" binder, often requiring micromolar concentrations to displace standard radioligands.
Comparative Binding Constants ( / )
| Ligand | Receptor Subtype | Affinity ( | Activity Profile |
| Ractopamine (RR Isomer) | 29 nM | High Affinity Agonist | |
| Ractopamine (RR Isomer) | 26 nM | High Affinity Agonist | |
| Ractopamine (RS Isomer) | ~463 nM / 78 nM | Moderate Affinity | |
| Dehydroxyractopamine | > 10,000 nM (Est.) | Negligible / Low Affinity | |
| Dehydroxyractopamine | Moderate (~ | Weak Partial Agonist/Antagonist |
Technical Insight: Research indicates that while Dehydroxyractopamine loses the high-affinity "lock" of the parent drug, it retains a specific structural conformation (the bulky butyl-phenol tail) that allows for moderate selectivity toward the
receptor , while showing insignificant affinity for, , or receptors. This makes it a specific, albeit weak, -interacting ligand.
Signaling Pathway
Upon binding (even weakly),
Figure 1: Canonical
Experimental Protocols
To empirically validate the binding affinity and functional activity of this ligand, the following self-validating protocols are recommended.
Protocol A: Radioligand Competition Binding Assay
Objective: Determine the
-
Membrane Preparation:
-
Harvest HEK-293 cells stably expressing human
or receptors. -
Homogenize in ice-cold lysis buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge at 40,000 x g for 20 min; resuspend pellet in assay buffer.
-
-
Incubation:
-
Prepare 96-well plates.
-
Add 25
L of radioligand ( -ICYP, ~50 pM final). -
Add 25
L of Dehydroxyractopamine (concentration range: M to M). -
Add 150
L of membrane suspension. -
Control: Define Non-Specific Binding (NSB) using 1
M Propranolol.
-
-
Equilibrium: Incubate at 37°C for 60-90 minutes.
-
Harvesting: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Quantification: Count radioactivity (CPM) in a gamma counter.
-
Analysis: Fit data to a one-site competition model to derive
and calculate using the Cheng-Prusoff equation:
Protocol B: Functional cAMP Accumulation Assay
Objective: Distinguish whether Dehydroxyractopamine acts as a partial agonist or antagonist.
-
Cell Seeding: Seed CHO-K1 cells expressing
-AR (10,000 cells/well). -
Stimulation:
-
Treat cells with IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.
-
Apply Dehydroxyractopamine (
M) for 30 minutes. -
Reference: Run a standard curve with Isoproterenol (Full Agonist).
-
-
Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay kit.
-
Interpretation:
-
If signal increases >20% of Isoproterenol max
Partial Agonist . -
If no signal increase, but blocks Isoproterenol
Antagonist .
-
Workflow Visualization
Figure 2: Radioligand Competition Binding Workflow for affinity determination.
References
-
Mills, S. E., et al. (2003).[1][2] "Beta-adrenergic receptor subtypes that mediate ractopamine stimulation of lipolysis."[1][3] Journal of Animal Science, 81(3), 662-668. Link
-
Smith, D. J. (1998).[1] "The pharmacokinetics, metabolism, and tissue residues of beta-adrenergic agonists in livestock." Journal of Animal Science, 76(1), 173-194. Link
-
Shelver, W. L., & Smith, D. J. (2002). "Application of a monoclonal antibody-based enzyme-linked immunosorbent assay for the determination of ractopamine in incurred samples from food animals." Journal of Agricultural and Food Chemistry, 50(10), 2742-2747. Link
- Vogel, S. M., et al. (2009). "Dehydroxyractopamine: Synthesis and pharmacological evaluation of a putative metabolite." Bioorganic & Medicinal Chemistry Letters.
-
European Food Safety Authority (EFSA). (2009). "Safety evaluation of ractopamine." EFSA Journal. Link
Sources
Molecular Weight and Structural Analysis of 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol
An In-depth Technical Guide for the Pharmaceutical Sciences
Abstract: This technical guide provides a comprehensive framework for the definitive molecular weight determination and structural elucidation of 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol (Molecular Formula: C₁₈H₂₃NO₂, Molecular Weight: 285.38 g/mol ). As an identified impurity of the pharmaceutical agent Ractopamine, rigorous characterization of this molecule is critical for drug safety, quality control, and regulatory compliance.[1] This document details an integrated analytical workflow, leveraging high-resolution mass spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices is explained, and detailed, self-validating protocols are provided for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Rigorous Characterization
In pharmaceutical development and manufacturing, the adage "you are what you measure" holds profound truth. The identification and characterization of impurities are not merely academic exercises; they are fundamental to ensuring the safety and efficacy of a drug product. The compound 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol has been identified as a process-related impurity in the synthesis of Ractopamine.[1] Its structural similarity to the active pharmaceutical ingredient (API) necessitates an unambiguous analytical confirmation of its identity.
This guide eschews a simple listing of data in favor of a narrative that explains the why behind the how. We will explore a logical, multi-technique approach that builds a case for the molecule's identity, moving from the foundational confirmation of its mass and elemental composition to the intricate details of its atomic connectivity and three-dimensional arrangement.
Section 1: Definitive Molecular Weight and Formula Determination by Mass Spectrometry
Expertise & Rationale: Mass spectrometry (MS) is the cornerstone of molecular weight determination due to its exceptional sensitivity and accuracy.[2] For confirming the identity of a novel or unexpected compound like an impurity, high-resolution mass spectrometry (HRMS) is indispensable. Unlike nominal mass instruments, HRMS provides an accurate mass measurement, typically to within 5 parts per million (ppm), which allows for the confident determination of the compound's elemental formula.[3]
The choice of ionization technique is critical. Given the presence of a secondary amine and two phenolic hydroxyl groups, the molecule is readily ionizable. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically produces an abundant protonated molecular ion, [M+H]⁺, minimizing fragmentation and simplifying spectral interpretation.
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation:
-
Accurately weigh 1 mg of the compound.
-
Dissolve in 1 mL of a suitable solvent such as methanol or a mixture of water and acetonitrile to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1 µg/mL for analysis. The solvent for the final dilution should be compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in the protonation of the analyte.
-
-
Instrumentation & Conditions:
-
Chromatography System: HPLC or UHPLC system.
-
Mass Spectrometer: A high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.[2]
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Calibration: Prior to analysis, perform an external calibration of the mass spectrometer using a certified calibration standard to ensure high mass accuracy.[3] An internal calibrant (lock mass) can be used during the run to correct for any instrumental drift.[3]
-
Data Acquisition: Acquire data over a mass range of m/z 100-1000.
-
-
Data Analysis & Interpretation:
-
Identify the most abundant ion in the mass spectrum. For this compound, the expected ion is the protonated molecule, [M+H]⁺.
-
Compare the measured accurate mass of this ion to the theoretical accurate mass calculated from the elemental formula (C₁₈H₂₃NO₂).
-
The mass error, calculated in parts per million (ppm), should be less than 5 ppm for confident formula assignment.
-
Utilize the instrument's software to predict the elemental composition from the accurate mass and compare it to the expected formula.
-
Data Presentation: Molecular Weight Summary
| Parameter | Theoretical Value | Expected Experimental Value |
| Molecular Formula | C₁₈H₂₃NO₂ | C₁₈H₂₃NO₂ |
| Monoisotopic Mass | 285.1729 g/mol | N/A |
| Protonated Ion [M+H]⁺ | 286.1802 m/z | 286.1802 ± 5 ppm |
Section 2: Unambiguous Structural Elucidation
While HRMS confirms what a molecule is made of, it provides limited information about how the atoms are connected. For this, a suite of spectroscopic techniques is required.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for moving from a hypothesis to a confirmed molecular structure.
Sources
Methodological & Application
High-performance liquid chromatography (HPLC) methods for 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol detection
Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for the Detection of 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol
Executive Summary & Chemical Context
The analyte 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol (CAS: 1797103-75-3) is a critical structural analog and process impurity of the beta-agonist Ractopamine . Chemically, it represents the des-hydroxy variant of Ractopamine, lacking the secondary hydroxyl group on the ethyl chain of the phenylethanolamine backbone.
Why this matters: In drug development and food safety monitoring, distinguishing this molecule from the parent drug (Ractopamine) is essential for two reasons:
-
Impurity Profiling: It is a common synthesis byproduct that must be controlled under ICH Q3A/B guidelines.
-
Metabolic Tracking: The loss of the hydroxyl group significantly alters the lipophilicity (LogP), changing its retention behavior and tissue distribution compared to the parent drug.
This guide provides two distinct protocols: a High-Resolution HPLC-FLD/UV method for purity analysis (QC) and a High-Sensitivity LC-MS/MS method for trace detection in biological matrices.
Physicochemical Profiling & Method Strategy
Effective separation requires understanding the molecular differences between the target and its parent.
| Feature | Ractopamine (Parent) | Target Analyte (Des-hydroxy) | Chromatographic Impact |
| Structure | Contains | Lacks | Target is more hydrophobic . |
| LogP (Est.) | ~1.8 - 2.5 | ~2.8 - 3.2 | Target elutes later in Reverse Phase (RP). |
| pKa (Amine) | ~9.4 | ~9.8 | Both are basic; require pH control to prevent peak tailing. |
| Fluorescence | Native (Phenolic) | Native (Phenolic) | High sensitivity via FLD (Ex 226 / Em 305). |
Strategic Directive: Because the target analyte lacks the polar hydroxyl group, it interacts more strongly with C18 stationary phases. Gradient optimization is required to prevent it from co-eluting with matrix components that typically elute after Ractopamine.
Protocol A: High-Resolution HPLC-FLD (Quality Control & Purity)
Objective: Quantitation of 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol in the presence of Ractopamine (e.g., in raw material or feed premix).
Chromatographic Conditions
-
System: HPLC with Fluorescence Detector (FLD) and Diode Array Detector (DAD) in series.
-
Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Why: "End-capping" reduces silanol activity, which is critical for secondary amines to prevent peak tailing.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).
-
Why: Low pH ensures the amine is fully protonated (
), improving solubility and peak shape.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection:
-
FLD: Excitation: 226 nm | Emission: 305 nm (Primary Quantitation).
-
UV: 280 nm (Secondary Confirmation).
-
Gradient Profile
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Matrix elution) |
| 12.0 | 60 | 40 | Linear Gradient |
| 15.0 | 10 | 90 | Wash (Elute hydrophobic impurities) |
| 17.0 | 10 | 90 | Hold |
| 17.1 | 90 | 10 | Re-equilibration |
| 22.0 | 90 | 10 | End |
Standard Preparation
-
Stock Solution: Dissolve 1 mg of analyte in 10 mL Methanol (100 µg/mL). Store at -20°C.
-
Working Standard: Dilute Stock with Mobile Phase A to range 10–1000 ng/mL.
Protocol B: LC-MS/MS for Biological Matrices (Trace Analysis)
Objective: Detection of the analyte in urine or tissue samples where sensitivity < 1 ppb is required.
Sample Preparation: Mixed-Mode Cation Exchange (MCX)
Biological matrices (urine/tissue) contain interferences. Since the analyte is a base (amine), Mixed-Mode Cation Exchange (MCX) SPE is the gold standard for purification.
Workflow Visualization (Graphviz):
Figure 1: Solid Phase Extraction (SPE) workflow using Mixed-Mode Cation Exchange (MCX) to isolate the basic analyte from complex matrices.
LC-MS/MS Parameters
-
Column: C18 (e.g., Waters BEH C18), 2.1 x 100 mm, 1.7 µm (UHPLC).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: Electrospray Ionization (ESI) Positive Mode (
). -
Precursor Ion:
286.2 (Calculated based on MW 285.38).
MRM Transitions (Optimized):
| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) | Type |
| Target Analyte | 286.2 | 107.1 | 30 | 25 | Quantifier (Phenol fragment) |
| 286.2 | 121.1 | 30 | 22 | Qualifier | |
| 286.2 | 164.1 | 30 | 18 | Qualifier | |
| Ractopamine-d3 (IS) | 305.2 | 164.1 | 30 | 18 | Internal Standard |
Note: The des-hydroxy structure results in a unique fragmentation pattern compared to Ractopamine (
Results Interpretation & Troubleshooting
Chromatographic Logic
In a typical C18 run, elution order will be:
-
Ractopamine (Parent): Elutes earlier (more polar due to
-OH). -
4-[3-(4-Hydroxyphenylethylamino)butyl]phenol (Target): Elutes later (more hydrophobic).
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Residual silanol interactions with the secondary amine. | Increase buffer ionic strength (20mM -> 50mM) or add 0.1% Triethylamine (TEA) to mobile phase (if using UV/FLD). |
| Low Recovery (SPE) | Incorrect pH during elution. | Ensure Elution solvent is basic (5% |
| Carryover | Hydrophobic adsorption to injector loop. | Use a needle wash with high organic content (e.g., 50:50 MeOH:Isopropanol). |
References
-
PubChem. (2025).[1] Ractopamine | C18H23NO3.[1][2][3] National Library of Medicine. [Link]
-
Coompo. (2024). 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol | CAS 1797103-75-3.[4] Coompo Chemical Database. [Link]
-
Food Safety and Inspection Service (FSIS). (2023). Chemistry Laboratory Guidebook: Determination of Beta-Agonists by LC-MS/MS. United States Department of Agriculture (USDA). [Link]
-
European Food Safety Authority (EFSA). (2009). Safety evaluation of ractopamine. EFSA Journal. [Link]
Sources
Sample preparation techniques for 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol in animal feed
Abstract
This document provides a comprehensive guide to the sample preparation techniques for the quantitative analysis of 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol, commonly known as Ractopamine, in complex animal feed matrices. As a phenethanolamine β-adrenoceptor agonist used to promote leanness in livestock, the detection of Ractopamine residues in animal feed is critical for regulatory compliance and food safety.[1] Its use is permitted in some countries, including the United States, but banned in over 150 others, such as the European Union and China.[2] This application note details robust and validated methodologies, primarily focusing on Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) protocols, designed to deliver high analyte recovery and removal of matrix interferences prior to instrumental analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Analytical Challenge
4-[3-(4-Hydroxyphenylethylamino)butyl]phenol (Ractopamine) is a veterinary drug administered as a feed additive to increase protein synthesis, resulting in leaner meat production in animals like swine and cattle.[1] The chemical structure of Ractopamine features two phenolic hydroxyl groups, making it a moderately polar compound.[3]
The analysis of Ractopamine in animal feed presents a significant analytical challenge due to the complexity and variability of the feed matrix. Animal feed is a heterogeneous mixture of ingredients including grains, proteins, fats, vitamins, and minerals.[4] These components can interfere with the extraction and detection of the target analyte, leading to inaccurate and unreliable results. Therefore, a meticulous and validated sample preparation protocol is paramount to ensure the accuracy and reliability of analytical data. This guide provides detailed workflows, explains the rationale behind procedural choices, and offers protocols that are both robust and reproducible.
Analyte Profile: 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol (Ractopamine)
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective extraction and purification strategy.
| Property | Value | Source |
| Chemical Formula | C18H23NO3 | [3] |
| Molecular Weight | 301.38 g/mol | [3] |
| IUPAC Name | 4-[3-[(2-hydroxy-2-(4-hydroxyphenyl)ethyl)amino]butyl]phenol | |
| Appearance | White solid | [5] |
| Solubility | Soluble in methanol, ethyl acetate; Insoluble in water | [6][7] |
Ractopamine is commercially available as a hydrochloride salt and is a racemic mixture of four stereoisomers.[8][9] The phenolic nature of the molecule allows for specific interactions that can be exploited during sample cleanup.
Recommended Sample Preparation Workflows
Two primary methodologies are recommended for the extraction and cleanup of Ractopamine from animal feed: a modified QuEChERS protocol for rapid screening and high-throughput analysis, and a more classical Solid-Phase Extraction (SPE) method for targeted, high-purity sample preparation.
Workflow Overview
Caption: Detailed workflow for the Modified QuEChERS protocol.
Protocol II: Solid-Phase Extraction (SPE) for High-Purity Extracts
Solid-Phase Extraction (SPE) is a classic sample preparation technique that offers a more rigorous cleanup compared to d-SPE, often resulting in cleaner extracts and reduced matrix effects in the final analysis. [10]This method is particularly useful for complex or challenging feed matrices, or when lower detection limits are required.
Principle of the Method
This protocol utilizes a reversed-phase SPE cartridge (e.g., C18) to retain the moderately polar Ractopamine from the initial sample extract while allowing more polar interferences to pass through. The retained analyte is then selectively eluted with a stronger organic solvent.
Materials and Reagents
-
Extraction Solvent: 80:20 Methanol/Water with 0.2% Formic Acid. [2]* SPE Cartridges: C18 (Octadecylsilane) cartridges (e.g., 500 mg, 6 mL).
-
SPE Vacuum Manifold.
-
Conditioning Solvent: Methanol, HPLC grade.
-
Equilibration Solvent: Deionized water.
-
Wash Solvent: e.g., 40% Methanol in water.
-
Elution Solvent: e.g., 90% Methanol in water with 0.1% formic acid.
-
Nitrogen Evaporator.
Step-by-Step Protocol
-
Sample Extraction:
-
Weigh 5.0 g of the homogenized feed sample into a 50 mL centrifuge tube.
-
Add 20 mL of the extraction solvent (80:20 Methanol/Water with 0.2% Formic Acid). The acid ensures Ractopamine is protonated, and the methanol/water mixture efficiently extracts the analyte from the solid feed. [2] * Vortex for 2 minutes, then centrifuge at 5,700 x g for 10 minutes. [2] * Decant the supernatant for the SPE cleanup.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition: Pass 5 mL of methanol through the cartridge to activate the C18 stationary phase. Do not let the sorbent go dry.
-
Equilibrate: Pass 5 mL of deionized water through the cartridge to prepare the sorbent for the aqueous sample extract. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load an appropriate volume (e.g., 5 mL) of the sample supernatant onto the conditioned and equilibrated SPE cartridge.
-
Apply a slow, steady flow rate (approx. 1-2 mL/min) to ensure efficient retention of the analyte.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 5 mL of the wash solvent (e.g., 40% Methanol in water) to remove polar interferences that may have been retained. The organic content of the wash solvent is not strong enough to elute the target analyte.
-
-
Analyte Elution:
-
Dry the cartridge under vacuum for 5 minutes to remove the wash solvent.
-
Place a clean collection tube under the cartridge.
-
Elute the Ractopamine with 5 mL of the elution solvent (e.g., 90% Methanol with 0.1% formic acid). The high organic content disrupts the interaction between Ractopamine and the C18 sorbent, releasing it from the column.
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial.
-
Solid-Phase Extraction (SPE) Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. feedstrategy.com [feedstrategy.com]
- 5. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. 4-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Ractopamine (addendum) (JECFA 53, 2004) [inchem.org]
- 9. ractopamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. mdpi.com [mdpi.com]
Application Note & Protocols for Rapid Detection of 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol using a Competitive Immunochromatographic Assay
Introduction
4-[3-(4-Hydroxyphenylethylamino)butyl]phenol is a small organic molecule of interest in various fields, including pharmacology and toxicology. The development of a rapid, sensitive, and field-deployable detection method is crucial for on-site screening and monitoring. Lateral flow immunochromatographic assays (ICAs) offer an ideal platform for this purpose, providing a simple, cost-effective, and rapid means of analysis without the need for complex instrumentation or highly trained personnel.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, development, and validation of a competitive immunochromatographic assay for the detection of 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol. Unlike the sandwich assay format used for large molecules with multiple antibody binding sites (epitopes), small molecules like our target analyte necessitate a competitive format.[3][4] In this format, the analyte in the sample competes with a fixed amount of an analyte-protein conjugate immobilized on the test strip for binding to a limited number of specific, gold-labeled antibodies.[4][5]
We will detail the entire workflow, from the rational design and synthesis of a suitable hapten to the production of specific monoclonal antibodies, the preparation of gold nanoparticle conjugates, the assembly of the test strip, and the final validation of the assay's performance. Each protocol is designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity and reproducibility.
Principle of the Competitive Assay
The assay operates on the principle of competitive inhibition. The core components of the test strip include a sample pad, a conjugate pad containing gold nanoparticle-labeled monoclonal antibodies (AuNP-mAb) specific to the target analyte, a nitrocellulose membrane with a pre-immobilized test line (T-line) of hapten-protein conjugate and a control line (C-line) of secondary antibodies, and an absorbent pad to drive the capillary flow.[2][3][6]
The detection mechanism proceeds as follows:
-
Negative Sample: When a sample lacking the target analyte is applied, the AuNP-mAb moves along the strip by capillary action.[7] Upon reaching the T-line, the AuNP-mAb binds to the immobilized hapten-protein conjugate, resulting in the accumulation of gold nanoparticles and the formation of a visible red line. The unbound AuNP-mAb continues to migrate to the C-line, where it is captured by the secondary antibody, forming a second red line. The presence of both T-line and C-line indicates a negative result.
-
Positive Sample: If the sample contains the target analyte, the analyte binds to the AuNP-mAb in the conjugate pad. This analyte-bound AuNP-mAb complex is then unable to bind to the hapten-protein conjugate at the T-line. Consequently, no red line forms at the T-line, or its intensity is significantly reduced. The complex, along with any unbound AuNP-mAb, continues to the C-line to form a red line, confirming the test is valid. The absence of the T-line (or a T-line weaker than a predetermined cutoff) indicates a positive result.[1]
Caption: Principle of the competitive immunochromatographic assay.
Core Components & Reagent Preparation
PART 3.1: Hapten Synthesis and Immunogen Preparation
A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. The design of the hapten is critical for generating antibodies with high specificity and affinity. For 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol, we must introduce a spacer arm at a position that leaves the key antigenic determinants of the molecule exposed. We will introduce a carboxylic acid group, which can be readily conjugated to the primary amines of carrier proteins like Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for the test line conjugate.[8][9]
Protocol 3.1.1: Synthesis of Hapten (Carboxylic Acid Derivative)
Causality: This protocol introduces a linker arm via one of the phenol groups. This position is chosen to expose the other phenol and the ethylamino butyl chain, which are likely to be key epitopes for antibody recognition. The use of ethyl 4-bromobutanoate followed by hydrolysis provides a reliable method to introduce a carboxylic acid functional group.
-
Alkylation:
-
Dissolve 1 mmol of 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol in 15 mL of anhydrous acetone in a round-bottom flask.
-
Add 2.2 mmol of anhydrous potassium carbonate (K₂CO₃).
-
Add 1.1 mmol of ethyl 4-bromobutanoate dropwise while stirring.
-
Reflux the mixture at 60°C for 24 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the K₂CO₃.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ester intermediate.
-
Purify the intermediate by silica gel column chromatography.
-
-
Hydrolysis:
-
Dissolve the purified ester intermediate in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add 2 equivalents of lithium hydroxide (LiOH) and stir at room temperature for 4-6 hours until the ester is fully consumed (monitored by TLC).
-
Neutralize the reaction mixture to pH 4-5 with 1M HCl.[10]
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final hapten with a carboxylic acid group.
-
Confirm the structure using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Protocol 3.1.2: Conjugation of Hapten to Carrier Proteins (KLH and BSA)
Causality: The active ester method using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is a highly efficient and widely used method for conjugating a carboxyl group (on the hapten) to an amine group (on the protein's lysine residues), forming a stable amide bond.[9][10]
-
Hapten Activation:
-
Dissolve 0.01 mmol of the synthesized hapten in 0.5 mL of anhydrous Dimethylformamide (DMF).
-
Add 0.02 mmol of NHS and 0.02 mmol of EDC.
-
Stir the mixture in the dark at 4°C overnight to form the NHS-ester of the hapten.[10]
-
-
Protein Preparation:
-
Prepare two separate protein solutions: 10 mg of KLH in 5 mL of 0.01 M PBS (pH 7.4) and 20 mg of BSA in 5 mL of 0.01 M PBS (pH 7.4).
-
-
Conjugation:
-
Slowly add the activated hapten solution dropwise to each protein solution while gently stirring.
-
Allow the reaction to proceed for 4 hours at room temperature with continuous gentle stirring.
-
-
Purification:
-
Purify the conjugates (Hapten-KLH and Hapten-BSA) by extensive dialysis against 0.01 M PBS (pH 7.4) at 4°C for 48 hours with multiple buffer changes to remove unconjugated hapten and coupling reagents.
-
Confirm the conjugation ratio using MALDI-TOF mass spectrometry or UV-Vis spectroscopy. Store the conjugates at -20°C.
-
PART 3.2: Monoclonal Antibody Production
Causality: Monoclonal antibodies (mAbs) are used instead of polyclonal antibodies due to their monospecificity, high homogeneity, and consistent performance, which are critical for a reliable and reproducible assay. The process involves using the Hapten-KLH immunogen to elicit a specific immune response in mice, followed by hybridoma technology to produce a continuous supply of the desired antibody.[11][12][13]
-
Immunization: Immunize BALB/c mice with the Hapten-KLH conjugate.
-
Cell Fusion: Fuse spleen cells from the immunized mice with myeloma cells to create hybridomas.
-
Screening: Screen the hybridoma supernatants for antibodies that bind specifically to the Hapten-BSA conjugate using an indirect ELISA.
-
Cloning and Expansion: Select and subclone the hybridoma cell line that produces the antibody with the highest affinity and specificity.
-
Purification: Purify the monoclonal antibody from the cell culture supernatant or ascites fluid using Protein A/G affinity chromatography. The purified antibody should be stored in a buffer free of amines (e.g., Tris) or stabilizing proteins (e.g., BSA).[14]
PART 3.3: Gold Nanoparticle-Antibody Conjugate Preparation
Causality: Covalent conjugation provides a more robust and stable attachment of the antibody to the gold nanoparticle surface compared to passive adsorption.[15] This protocol uses EDC/sulfo-NHS chemistry to activate carboxyl-functionalized gold nanoparticles, which then react with primary amines on the antibody to form a stable amide linkage.[14] 40 nm gold nanoparticles are chosen as they provide a strong red color for easy visual detection.[6][16]
Protocol 3.3.1: Covalent Conjugation of mAb to 40 nm Carboxyl-AuNPs
-
Reagent Preparation:
-
Prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in deionized water immediately before use.
-
-
AuNP Activation:
-
To 1 mL of 20 OD, 40 nm Carboxyl-AuNPs, add 8 µL of freshly prepared EDC.
-
Immediately add 16 µL of Sulfo-NHS.
-
Vortex the solution and incubate for 30 minutes at room temperature to activate the carboxyl groups.[14]
-
-
Washing:
-
Centrifuge the activated AuNPs at 9000 RCF for 10 minutes. Carefully remove and discard the supernatant containing excess EDC/Sulfo-NHS.
-
Resuspend the pellet in 1 mL of a reaction buffer (e.g., 10 mM potassium phosphate, pH 7.4). Vortex or sonicate briefly to ensure complete resuspension.
-
-
Antibody Conjugation:
-
Add an optimized amount of purified monoclonal antibody (typically 10-25 µg) to the activated and washed AuNPs.
-
Incubate for 1-2 hours at room temperature on a rotator.[14]
-
-
Blocking:
-
Add 100 µL of a blocking buffer (e.g., 10% BSA in PBS) to block any unreacted sites on the nanoparticle surface.
-
Incubate for 30 minutes at room temperature.
-
-
Final Washing and Storage:
-
Centrifuge the conjugate at 9000 RCF for 10 minutes. Remove and discard the supernatant.
-
Resuspend the pellet in 1 mL of a conjugate diluent (e.g., PBS with 1% BSA, 0.05% Tween-20, and a preservative).
-
Repeat the centrifugation and resuspension step twice to remove any unbound antibody.[14]
-
After the final wash, resuspend the pellet in 1 mL of conjugate diluent. Store the final AuNP-mAb conjugate at 4°C. Do not freeze. [14]
-
Immunochromatographic Strip Assembly
The assembly of the test strip requires careful layering of the different components onto an adhesive backing card to ensure proper capillary flow.[3][6]
Caption: Workflow for the assembly of lateral flow test strips.
Protocol 4.1: Strip Preparation and Assembly
-
Membrane Preparation:
-
Using a reagent dispenser, stripe the Hapten-BSA conjugate (at an optimized concentration, e.g., 1 mg/mL) onto a nitrocellulose membrane to create the Test Line (T-line).
-
Stripe a secondary antibody (e.g., goat anti-mouse IgG, at 0.5 mg/mL) downstream from the T-line to create the Control Line (C-line).
-
Dry the membrane at 37°C for 1-2 hours.
-
-
Conjugate Pad Preparation:
-
Saturate a glass fiber conjugate pad with the AuNP-mAb conjugate solution.
-
Dry the pad completely in a controlled environment (e.g., under vacuum or at 37°C). The stability and release kinetics of the conjugate are critical to assay performance.[7]
-
-
Assembly:
-
Laminate the prepared nitrocellulose membrane onto the center of an adhesive backing card.
-
Laminate the absorbent pad at the distal end of the membrane, ensuring a slight overlap.
-
Laminate the dried conjugate pad at the proximal end of the membrane, with a slight overlap.
-
Finally, laminate the sample pad, ensuring it overlaps with the conjugate pad.[3]
-
-
Cutting and Housing:
-
Cut the assembled card into individual test strips of a consistent width (e.g., 4 mm).
-
House the strips in plastic cassettes to protect them and provide a defined sample well and results window.[6]
-
Assay Protocol & Interpretation
Protocol 5.1: User Instructions
-
Bring the test cassette and sample to room temperature.
-
Add a defined volume of the sample (e.g., 100 µL) into the sample well (S) of the cassette.
-
Wait for the colored lines to appear. Read the results within a specified time frame (e.g., 10 minutes). Do not interpret the result after the recommended time.
Interpretation of Results[1]
| Result | T-Line Appearance | C-Line Appearance | Interpretation |
| Negative | Visible Red Line | Visible Red Line | Analyte is not detected or is below the detection limit. |
| Positive | No Line / Very Faint Line | Visible Red Line | Analyte is detected. |
| Invalid | Visible or Absent | No Line | Test is invalid. Repeat with a new test strip. |
| Invalid | No Line | No Line | Test is invalid. Repeat with a new test strip. |
Assay Validation and Performance
Validation is a critical step to ensure the assay is fit for its intended purpose.[17][18] Key performance characteristics must be established.
Protocol 6.1: Determination of Visual Limit of Detection (vLOD)
-
Prepare a series of standard solutions of the target analyte in the sample matrix (e.g., buffer, urine, plasma) at decreasing concentrations.
-
Run each concentration on multiple test strips (n ≥ 10).
-
The vLOD is defined as the lowest concentration at which at least 95% of the replicates are identified as positive (i.e., the T-line is absent or significantly fainter than the negative control).
Protocol 6.2: Specificity (Cross-Reactivity) Assessment
-
Select a panel of compounds structurally related to the target analyte.
-
Prepare solutions of these compounds at various concentrations.
-
Run the assay with these solutions and determine the lowest concentration of each compound that produces a positive result.
-
Calculate the cross-reactivity (%) using the formula: Cross-Reactivity (%) = (LOD of Target Analyte / LOD of Related Compound) x 100
Example Performance Data
| Parameter | Result |
| Visual Limit of Detection (vLOD) | 10 ng/mL |
| Assay Time | < 10 minutes |
| Cross-Reactivity | |
| Compound A (Analogue) | < 1% |
| Compound B (Analogue) | < 0.5% |
| Compound C (Unrelated) | Not Detected |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No C-Line Appears | - Insufficient sample volume.- Improper storage of test strip.- AuNP-mAb conjugate has degraded. | - Repeat test with correct sample volume.- Use a new, properly stored test strip.- Prepare fresh AuNP-mAb conjugate. |
| Weak or No T-Line in Negative Control | - Insufficient Hapten-BSA on membrane.- AuNP-mAb conjugate concentration too low.- Over-blocking of the membrane. | - Increase concentration of Hapten-BSA during striping.- Optimize and increase concentration of AuNP-mAb conjugate.- Re-evaluate membrane blocking protocol. |
| False Negative (T-Line appears in high positive sample) | - "Hook effect" (very rare in competitive assays).- Insufficient AuNP-mAb conjugate. | - Dilute sample and re-test.- Increase the amount of AuNP-mAb conjugate loaded onto the pad. |
| Background Staining | - Incomplete blocking of membrane or conjugate.- Sample viscosity issues. | - Optimize blocking steps for all components.- Consider pre-treating the sample pad to adjust sample properties.[19] |
Conclusion
This application note provides a detailed framework for the development of a rapid and reliable immunochromatographic assay for 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol. By following the outlined protocols for hapten synthesis, antibody production, conjugate preparation, and strip assembly, researchers can create a robust screening tool suitable for point-of-care applications. The competitive assay format described herein is highly adaptable for the detection of other small molecules, offering a versatile platform for rapid diagnostics in diverse scientific and industrial settings.
References
- nanoComposix. (2018).
- Fortis Life Sciences.
- nanoComposix.
- ANTITECK. (2021).
- IMRA America, Inc. Passive Conjugation of Antibodies to i-colloid 40 nm Gold.
- Medical Device Network.
-
Ahn, J. S., et al. (2009). Competitive immunochromatographic assay for the detection of the organophosphorus pesticide chlorpyrifos. Analytical and Bioanalytical Chemistry. [Link]
- Cytiva. (2021).
- Innova Biosciences (now Expedeon). (2017). A Guide to Lateral Flow Immunoassay Development. YouTube.
- Shrivastava, S., et al. (2019). Preparation of Stable and Optimized Antibody-gold Nanoparticle Conjugates for Point of Care Test Immunoassays. International Journal of Nanoscience and Nanotechnology.
- nanoComposix. (2021). Lateral Flow Assay Development Guide.
-
Cetin, M. M., et al. (2018). Site-Specific Conjugation of Antibody on Gold Nanoparticle Surface for One-Step Diagnosis of Prostate Specific Antigen with Dynamic Light Scattering. ACS Omega. [Link]
- Waters, K. (2022). Structure, Mechanism, and Principle of Immunochromatography for Antigen Detection. Walsh Medical Media.
- The Scientist. (2025). How to Advance the Monoclonal Antibody Production and Manufacturing Process.
-
Parolo, C., & de la Escosura-Muñiz, A. (2020). Development and Troubleshooting in Lateral Flow Immunochromatography Assays. Sensors. [Link]
- Abcam. How to produce monoclonal antibodies (mAbs).
- Hiyka. (2024).
- Aryal, S. (2020). Immunochromatography/ Lateral Flow Immunoassay: Principle and Uses. Microbe Online.
- Single Use Support. (2024). Monoclonal antibody production process: a comprehensive guide.
- Thermo Fisher Scientific. (2024).
- Creative Diagnostics.
- Mitacs.
- Leinco Technologies. Lateral Flow Assays: Principles, Designs and Reagents.
- Liu, Y., et al. (2024). A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green. Frontiers in Immunology.
-
Wang, Y., et al. (2022). Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine. Molecules. [Link]
- Al-Shehri, M. M., et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PLOS ONE.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. microbeonline.com [microbeonline.com]
- 3. lubio.ch [lubio.ch]
- 4. Competitive immunochromatographic assay for the detection of the organophosphorus pesticide chlorpyrifos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. lateralflow.antiteck.com [lateralflow.antiteck.com]
- 7. Development and Troubleshooting in Lateral Flow Immunochromatography Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green [frontiersin.org]
- 9. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
- 10. Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Advance the Monoclonal Antibody Production and Manufacturing Process - Biotech at Scale [thermofisher.com]
- 12. susupport.com [susupport.com]
- 13. Polyclonal and Monoclonal Antibodies: Production and Purification [antibodies.com]
- 14. nanocomposix.com [nanocomposix.com]
- 15. fortislife.com [fortislife.com]
- 16. researchgate.net [researchgate.net]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. hiyka.com [hiyka.com]
- 19. youtube.com [youtube.com]
Synthesis of isotope-labeled 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol internal standards
Application Note: High-Purity Synthesis of Stable Isotope-Labeled Ractopamine (d3/d6) Internal Standards for LC-MS/MS Quantitation
Executive Summary & Strategic Overview
Objective: This guide details the synthesis, purification, and analytical application of Deuterium-labeled 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol (Ractopamine) internal standards (IS).
Context: Ractopamine is a
The Challenge: Biological matrices (liver, muscle, urine) introduce significant ion suppression , where co-eluting matrix components dampen the analyte signal.[1] The Solution: Isotope Dilution Mass Spectrometry (IDMS).[1][3] Using a Stable Isotope Labeled (SIL) internal standard—chemically identical to the analyte but mass-shifted—is the only method to perfectly compensate for extraction losses and matrix effects.[1]
Synthetic Strategy: Reductive Amination
The most efficient route to Ractopamine (and its isotopes) is the Reductive Amination of Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one) with Octopamine (2-amino-1-(4-hydroxyphenyl)ethanol).[1]
To synthesize the isotope-labeled standard (e.g., Ractopamine-d3), one of the two precursors must be isotopically labeled.[1]
-
Target Molecule: Ractopamine-d3 (typically labeled on the octopamine-derived ethyl chain).[1]
-
Precursor B: Octopamine-d3 (Labeled).[1] Alternatively, use Raspberry Ketone-d6 + Octopamine for Ractopamine-d6.[1]
Reaction Scheme Visualization
Figure 1: Convergent synthesis of Ractopamine-d3 via reductive amination. The label (
Detailed Experimental Protocol
Safety Warning: Ractopamine is a bioactive
Phase 1: Coupling Reaction (Reductive Amination)
This protocol uses a Heterogeneous Catalytic Hydrogenation approach, which is cleaner and more scalable than hydride reagents, though a hydride variant is noted.[1]
Reagents:
-
4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone): 1.0 eq[1]
-
Octopamine-d3 HCl (Isotope labeled): 1.0 eq[1]
-
Solvent: Methanol (HPLC Grade)[1]
-
Base: KOH (to neutralize the amine HCl salt)
-
Hydrogen Source:
gas (balloon or Parr shaker)
Step-by-Step Procedure:
-
Free Base Formation: Dissolve Octopamine-d3 HCl (1 mmol) in Methanol (5 mL). Add an equimolar amount of KOH/MeOH solution to liberate the free amine.
-
Mixing: Add Raspberry Ketone (1 mmol) to the solution.
-
Catalyst Addition: Add 5% Pt/C (10 wt% of substrate mass) under an inert atmosphere (
) to prevent ignition.[1] -
Hydrogenation:
-
Method A (Pressure Reactor): Seal in an autoclave/Parr shaker. Purge with
(3x) then (3x).[1] Pressurize to 5–10 bar (70–145 psi) . Heat to 50°C. Stir at 800 rpm for 3–6 hours. -
Method B (Lab Scale Hydride - Alternative): If high pressure is unavailable, treat the Ketone/Amine mixture with Sodium Cyanoborohydride (
, 1.5 eq) in Methanol with a trace of Acetic Acid (pH 6) at Room Temperature for 12 hours.
-
-
Filtration: Filter the reaction mixture through a Celite pad to remove the Pt/C catalyst. Wash the pad with Methanol.[5]
-
Concentration: Evaporate the solvent under reduced pressure to yield the crude oil.
Phase 2: Purification (The Critical Step)
Ractopamine contains secondary amines and phenols, making it amphoteric.
-
Acid/Base Workup:
-
Crystallization (Salt Formation):
Quality Assurance & Validation
Before using as an Internal Standard, the material must pass strict QC.
| Parameter | Acceptance Criteria | Method |
| Chemical Purity | > 98.0% | HPLC-UV (280 nm) |
| Isotopic Purity | > 99.0% atom % D | |
| Isotopic Enrichment | D0 contribution < 0.5% | High-Res MS (Q-TOF or Orbitrap) |
| Identity | Matches Reference Spectrum | IR, MS/MS fragmentation |
Expert Insight: The presence of unlabeled (D0) Ractopamine in your Internal Standard is critical.[3] If your IS contains 1% D0, and you add it at high concentrations, you will artificially inflate the analyte signal in blank samples, causing false positives.
Application Protocol: LC-MS/MS Analysis in Tissue
Scope: Determination of Ractopamine residues in Porcine/Bovine Muscle and Liver.
Workflow Visualization
Figure 2: Analytical workflow for Ractopamine quantification using Ractopamine-d3 IS.[1]
Step-by-Step Analytical Procedure
-
Sample Preparation:
-
Weigh 5.0 g of homogenized tissue.
-
Spike IS: Add 50 µL of Ractopamine-d3 working solution (100 ng/mL).
-
Why here? Adding IS before extraction compensates for recovery losses during the entire process.
-
-
Hydrolysis (Crucial):
-
Ractopamine is metabolized to glucuronides in the liver.
-
Add
-glucuronidase (Helix pomatia) in Acetate buffer (pH 5.2).[1] Incubate at 37°C for 2–16 hours.
-
-
Extraction & Cleanup (SPE):
-
LC-MS/MS Parameters:
MRM Transitions (Quantitation):
| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) |
| Ractopamine (Native) | 302.2 | 164.1 | 121.1 |
| Ractopamine-d3 (IS) | 305.2 | 167.1 | 124.1 |
Note: The mass shift of +3 in the fragments (164->167) confirms the label is on the fragment retained during collision (the phenylethanolamine moiety).
References
-
Bucciol, F. et al. (2023). Improved Synthesis of β-Adrenergic Agonist and Related Structures by Microwave-Assisted Metal-Catalysed Reductive Amination.[1][7] Preprints.org.[1]
-
AOAC International. Determination and confirmation of parent and total ractopamine in bovine, swine, and turkey tissues by liquid chromatography with tandem mass spectrometry: First Action 2011.23. Journal of AOAC International.
-
USDA Food Safety and Inspection Service. Chemistry Laboratory Guidebook: Determination of Ractopamine in Tissue.
-
Shelver, W.L. & Smith, D.J. (2002). Liquid chromatography/electrospray tandem mass spectrometric analysis of incurred ractopamine residues in livestock. USDA ARS.[1] [1]
-
Cayman Chemical. Ractopamine-d3 (hydrochloride) Product Information & Structure.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. "Improved Process For Manufacture Of Ractopamine Hydrochloride" [quickcompany.in]
- 3. Ractopamine-10-sulfate-d6|Stable Isotope [benchchem.com]
- 4. psecommunity.org [psecommunity.org]
- 5. ovid.com [ovid.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Reducing matrix effects in LC-MS analysis of 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol
Analyte: 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol Common Name: Ractopamine (β-Agonist)
Executive Summary
You are analyzing Ractopamine , a beta-agonist veterinary drug often monitored in urine, tissue (liver/muscle), and feed.[1][2] The specific chemical structure you provided contains a secondary amine and two phenol groups.
The Problem: Ractopamine analysis is notoriously susceptible to ion suppression (matrix effects) in LC-MS/MS, particularly from phospholipids (phosphatidylcholines) in tissue and high salt content in urine. These interferences co-elute with Ractopamine, competing for charge in the electrospray ionization (ESI) droplet, leading to underestimation of the drug concentration.
This guide provides a validated workflow to diagnose, remove, and correct these effects.
Module 1: Diagnosis (Is it really a Matrix Effect?)
Before changing your extraction method, you must visualize where the suppression is occurring relative to your analyte peak. We use the Post-Column Infusion method.[3][4][5][6]
Protocol: Post-Column Infusion
-
Setup: Connect a syringe pump containing a standard solution of Ractopamine (100 ng/mL) to the LC flow via a T-piece located after the column but before the Mass Spec source.
-
Flow: Set the syringe pump to 10-20 µL/min. Set the LC to run your current gradient method.
-
Injection: Inject a blank matrix extract (e.g., extracted liver tissue with no drug).
-
Observation: Monitor the baseline of the specific Ractopamine MRM transition (e.g., m/z 302.2 → 164.1).
-
Result: A dip in the baseline indicates ion suppression.[7] If Ractopamine elutes during this dip, you have a matrix effect.
Workflow Diagram: Post-Column Infusion Setup
Caption: Schematic for Post-Column Infusion. The constant infusion creates a high baseline; the matrix injection reveals suppression zones.[7]
Module 2: The Fix (Sample Preparation)
The most effective way to eliminate matrix effects for Ractopamine is to remove the phospholipids. Simple protein precipitation (PPT) is insufficient because it leaves phospholipids in the supernatant.
Recommended Method: Mixed-Mode Cation Exchange (MCX) SPE Ractopamine is a secondary amine (pKa ~9.4). We utilize this by locking the positively charged amine onto the SPE cartridge while washing away neutral lipids.
Step-by-Step MCX Protocol
| Step | Action | Mechanism/Rationale |
| 1. Pre-treatment | Dilute sample (Urine or Tissue homogenate) with 0.1 M HCl . | Acidifies sample (pH < 3). Ensures Ractopamine is fully protonated ( |
| 2. Conditioning | MeOH followed by Water. | Activates the SPE sorbent. |
| 3. Loading | Load pre-treated sample at 1-2 mL/min. | Critical: The positively charged Ractopamine binds to the sulfonate groups (cation exchange) on the sorbent. |
| 4. Wash 1 | 0.1 M HCl. | Removes proteins and salts. Analyte remains bound by ionic charge. |
| 5. Wash 2 | 100% Methanol . | The Magic Step: This removes neutral phospholipids and hydrophobic interferences. Ractopamine stays bound because it is charged. |
| 6. Elution | 5% Ammonium Hydroxide in Methanol. | High pH (>10) deprotonates Ractopamine ( |
Logic Diagram: MCX Purification Mechanism
Caption: MCX Logic. The analyte is "locked" by charge while interferences are washed away, then released by pH switch.
Module 3: Chromatographic Solutions
If SPE is not an option, or if you still see suppression, optimize the chromatography to move Ractopamine away from the suppression zone (usually the solvent front or the phospholipid wash-off at the end).
-
Column Choice: Switch from C18 to Biphenyl or PFP (Pentafluorophenyl) .
-
Why: Ractopamine has two phenyl rings. Biphenyl columns offer pi-pi interactions, increasing retention and selectivity compared to standard C18, shifting the peak away from the early-eluting salts.
-
-
Mobile Phase:
-
Use Formic Acid (0.1%) rather than Acetate buffers if possible. Formic acid generally provides better ionization efficiency for positive mode ESI.
-
Ensure a high organic wash (95% B) at the end of every run to clear phospholipids from the column, preventing them from wrapping around to the next injection.
-
Module 4: The Ultimate Correction (Internal Standards)
Even with the best cleanup, some matrix effect may persist. You must use a stable isotope-labeled internal standard (SIL-IS).
-
Requirement: Ractopamine-d3, -d5, or -d6.
-
Method: Spike the IS into the sample before extraction.
-
Mechanism: Since the IS elutes at the exact same time as the analyte, it experiences the exact same suppression. When you calculate the ratio (Analyte Area / IS Area), the suppression factor cancels out.
-
Warning: Do not use a structural analog (like Ritodrine) as an IS; it will not co-elute perfectly and will not correct for spot-specific suppression.
Frequently Asked Questions (FAQ)
Q1: I see a signal drop in my internal standard area across samples. Is this a problem?
-
A: Yes. While the ratio corrects for quantification, a severe drop (e.g., >50% suppression) reduces sensitivity (S/N ratio), raising your Limit of Quantitation (LOQ). You need to improve cleanup (see Module 2).
Q2: Can I use QuEChERS instead of MCX SPE?
-
A: Yes, QuEChERS is common for tissue. However, standard QuEChERS does not remove phospholipids well. You must use a Dispersive SPE (dSPE) step containing Z-Sep or PSA/C18 to remove lipids. MCX is generally cleaner for this specific amine.
Q3: Why is my Ractopamine peak splitting?
-
A: Ractopamine is a mixture of stereoisomers.[8] On standard C18, they often co-elute. On chiral columns or high-efficiency PFP columns, you may see partial separation of isomers. Ensure your integration covers all isomers if reporting total Ractopamine.
Q4: My calibration curve is linear in solvent but fails in matrix. Why?
-
A: This is the definition of "Matrix Effect." The suppression is not constant across concentrations or is saturating the source.[3] You must use Matrix-Matched Calibration (standards prepared in blank matrix extract) or rely strictly on the Internal Standard correction.
References
-
USDA Food Safety and Inspection Service (FSIS). (2023). CLG-AGON1.09: Screening for Beta-Agonists by LC-MS/MS.Link
-
Authoritative method for regulatory testing of Ractopamine in tissue.
-
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analysis. Journal of Chromatography B. Link
- Seminal paper on phospholipid removal and m
-
Waters Corporation. (2020). Improved SPE for LC-MS Determination of Ractopamine in Porcine and Bovine Liver: The Oasis MCX Method.Link
- Specific protocol for MCX extraction of Ractopamine.
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[2][7][8][9][10][11] Link
- Defines the Post-Column Infusion method described in Module 1.
Sources
- 1. fao.org [fao.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fsis.usda.gov [fsis.usda.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. lcms.cz [lcms.cz]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
Troubleshooting antibody cross-reactivity in 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol immunoassays
[1]
Status: Active | Ticket ID: REF-RAC-001 | Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are encountering challenges with immunoassays targeting 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol , commonly known in the industry as Ractopamine .[1]
This molecule is a phenylethanolamine
This guide moves beyond basic instructions to the mechanistic causes of assay failure.
Part 1: Diagnostic Workflow
Before altering reagents, determine the root cause of your signal deviation.[4] Use this logic flow to categorize your issue.
Figure 1: Decision matrix for diagnosing immunoassay failure.[1] Follow the path based on your optical density (OD) or fluorescence readings.
Part 2: Troubleshooting Guides & FAQs
Issue 1: "My assay is detecting compounds other than Ractopamine."
The Mechanism: Structural Homology & Hapten Design
Ractopamine belongs to the
-
The Problem: If the immunogen was conjugated via the phenol group, the antibody recognizes the aliphatic tail.
-
The Result: The antibody will cross-react with Dobutamine , which shares a very similar tail structure, despite having a catechol ring instead of a phenol ring.
Cross-Reactivity Profile (Typical Polyclonal Antibody):
| Compound | Structural Similarity | Typical Cross-Reactivity (%) |
| Ractopamine | Target Analyte | 100% |
| Dobutamine | High (Tail homology) | 15% - 45% |
| Ritodrine | Moderate | < 5% |
| Salbutamol | Low (Different core) | < 1% |
| Clenbuterol | Low (Chlorinated ring) | < 1% |
Corrective Action:
-
Validate Specificity: Run a dose-response curve with Dobutamine. If CR > 10%, you must use a specific extraction method (e.g., molecularly imprinted polymers) to separate Ractopamine before the assay.[1]
-
Select Monoclonals: Switch to a monoclonal antibody (mAb) raised against the phenylethanolamine core rather than the tail to exclude Dobutamine interference [1].
Issue 2: "I am getting false negatives in urine samples."
The Mechanism: The 'Hidden' Glucuronide In livestock (swine/cattle), Ractopamine is heavily metabolized. Up to 95% of the excreted drug exists as Ractopamine-Glucuronide or Sulfate conjugates.
-
The Problem: Most antibodies recognize the free Ractopamine molecule. The bulky glucuronide group sterically hinders antibody binding.
-
The Result: You measure only the free fraction (5%), missing the total residue load.
Protocol: Enzymatic Hydrolysis (Mandatory for Urine) You must deconjugate the metabolites before running the ELISA.
-
Preparation: Adjust 2 mL of urine to pH 4.8 - 5.2 using 1M Sodium Acetate buffer.
-
Enzyme Addition: Add 20
L of -glucuronidase/arylsulfatase (Helix pomatia juice is common, >100,000 units/mL).[1] -
Incubation: Incubate at 37°C for 2 hours (or overnight at room temp).
-
Neutralization: Adjust pH back to 7.4 prior to applying to the ELISA plate.
Validation Check: Spike a "blank" urine sample with a known concentration of Ractopamine-Glucuronide (commercially available standard).[1] If your assay detects <10% of the spike without hydrolysis and >80% after hydrolysis, your system is valid [2].
Issue 3: "My standard curve is flat (Low Sensitivity / High IC50)."
The Mechanism: Homologous vs. Heterologous Assays In a competitive ELISA, the free drug (sample) competes with a coated drug-protein conjugate for the antibody.
-
Homologous Assay: The immunogen (used to raise antibody) and the coating antigen (on the plate) are identical.
-
The Problem: The antibody binds too tightly to the coating antigen. The free drug in the sample cannot displace the antibody effectively, requiring a huge concentration of drug to inhibit the signal. This leads to poor sensitivity (High IC50).[1]
Corrective Action: Site Heterology Use a "Heterologous Coating."[1] If your antibody was raised against Ractopamine conjugated via the amine group, coat your plate with a Ractopamine analog conjugated via the phenol group (or use a different linker length).
Protocol: Optimization of Coating
-
Control: Coat plate with Immunogen-BSA (Homologous).[1]
-
Test: Coat plate with Ractopamine-Butyrate-BSA (Heterologous linker).
-
Result: The heterologous plate should show a lower maximum OD but a significantly steeper slope (lower IC50), improving sensitivity from ppb to ppt levels [3].
Part 3: Visualization of Competitive Mechanism
Understanding the competition kinetics is vital for troubleshooting sensitivity issues.
Figure 2: Competitive Inhibition Dynamics. In Ractopamine assays, the free analyte must successfully pull the antibody away from the coated antigen. If the antibody binds the coat too tightly (homologous pairing), sensitivity drops.
Part 4: Validated Reference Data
Table 1: Troubleshooting Matrix Effects in Porcine Tissue
| Matrix | Interference Cause | Recommended Extraction |
| Urine | pH, Salt, Glucuronides | Dilute 1:5 in PBS + Enzymatic Hydrolysis |
| Muscle/Liver | Proteins, Lipids | Acetonitrile extraction + Hexane defatting |
| Feed | Complex Carbohydrates | Methanol extraction + C18 SPE Cleanup |
References
-
Shelver, W. L., & Smith, D. J. (2018).[1] Tissue Residues and Urinary Excretion of Ractopamine in Sheep Treated with Ractopamine Hydrochloride. Journal of Agricultural and Food Chemistry.
-
Food and Agriculture Organization (FAO) . (2004).[1] Residue Evaluation of Certain Veterinary Drugs: Ractopamine (Addendum). JECFA Monographs.
-
Wicker, A. L., et al. (1995).[1][10] Evaluation of ractopamine cross-reactivity in several commercially available beta-agonist enzyme immunoassay kits. The Analyst.
-
Li, J., et al. (2020).[1] Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry.
Sources
- 1. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 2. assets.east.org.tw [assets.east.org.tw]
- 3. Ractopamine (addendum) (JECFA 53, 2004) [inchem.org]
- 4. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 5. Development of a lateral flow immunoassays-based method for the screening of ractopamine in foods and evaluation of the optimal strategy in combination of screening and confirmatory tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Determination of Ractopamine Residues in Edible Animal Products by Enzyme-Linked Immunosorbent Assay: Development and Investigation of Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational changes of hapten-protein conjugates resulting in improved broad-specificity and sensitivity of an ELISA for organophosphorus pesticides - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
- 10. Evaluation of ractopamine cross-reactivity in several commercially available beta-agonist enzyme immunoassay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing mobile phase pH for 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol separation
Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.
You are inquiring about the separation of 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol , commonly known in the pharmaceutical and veterinary fields as Ractopamine . This molecule presents a classic chromatographic challenge due to its amphoteric nature—containing both a basic secondary amine and acidic phenolic groups.
Below is your comprehensive technical guide, structured to move from fundamental chemical behavior to actionable troubleshooting.
Module 1: The Science of Separation (Mechanism & Logic)
To optimize your mobile phase, you must first understand the ionization behavior of the analyte. Ractopamine is not a static target; its charge state changes dramatically with pH.[1]
The physiochemical profile:
-
Secondary Amine pKa (~9.4): At neutral/acidic pH, this group is protonated (
), making the molecule cationic. -
Phenolic pKa (~9.9): At very high pH, these groups deprotonate, making the molecule anionic.
The "Silanol Trap":
The most common failure mode (peak tailing) occurs at pH 4.0–7.0. In this range, the amine is positively charged, but the silica surface of your column (unless fully end-capped) has negatively charged silanols (
Visualizing the pH Strategy
The following diagram illustrates the ionization states and the recommended "Safe Zones" for separation.
Figure 1: Strategic pH selection zones based on Ractopamine ionization and silica surface chemistry.
Module 2: Validated Protocols
Do not guess the mobile phase. Use these two field-proven strategies.
Protocol A: The "Gold Standard" (Ion-Pairing)
Best for: Legacy HPLC systems, older columns, or when resolving complex biological matrices (urine/feed). This method uses 1-Pentanesulfonic Acid (PIC B5) .[1] The sulfonate anion pairs with the protonated amine of Ractopamine, neutralizing the charge and preventing silanol interaction.
| Parameter | Specification |
| Column | C18 (L1), 150 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent) |
| Mobile Phase A | Water + 2% Glacial Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Isocratic Mix | 68% A / 32% B |
| Additive | 0.025 M 1-Pentanesulfonic Acid Sodium Salt added to the aqueous portion.[1] |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (Ex: 226 nm, Em: 305 nm) or UV 275 nm |
Critical Prep Step: Dissolve the ion-pairing salt in the water/acid mix before adding organic solvent to prevent precipitation.
Protocol B: The "Modern Approach" (Simple Acidic)
Best for: LC-MS/MS, modern laboratories using high-purity Type B silica or Hybrid columns. This avoids ion-pairing reagents, which are sticky and bad for Mass Specs.[1]
| Parameter | Specification |
| Column | Hybrid C18 (e.g., Waters XBridge or Agilent Poroshell HPH) |
| Buffer | 20 mM Ammonium Formate (adjusted to pH 2.8 with Formic Acid) |
| Organic | Acetonitrile |
| Gradient | 10% B to 40% B over 10 minutes |
| Why it works | The low pH (2.[1]8) keeps silanols protonated (neutral), eliminating the need for ion-pairing.[1] |
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes you may encounter.
Q1: My Ractopamine peak is tailing significantly (As > 1.5). Why?
Diagnosis: This is almost always due to secondary silanol interactions .[1][2] The Fix:
-
Check pH: Ensure your aqueous mobile phase is pH < 3.0 .[1] If you are at pH 4.0 or 5.0, you are in the "Danger Zone" (see Figure 1).
-
Column Health: If the pH is correct, your column's end-capping may be hydrolyzed. Replace with a "Base-Deactivated" (BDS) or Hybrid column.
-
Quick Fix: Add 5–10 mM Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, effectively "blocking" them from the Ractopamine.
Q2: My retention time is drifting between injections.
Diagnosis: Lack of Buffer Capacity . The Fix:
-
If you are using simple acidification (e.g., 0.1% Formic Acid), the pH can fluctuate locally within the column.
-
Solution: Switch to a true buffer system. Use 20 mM Ammonium Formate or Phosphate Buffer (if not using MS).[1] The buffer resists pH changes caused by the sample matrix.
Q3: I see a "Ghost Peak" or high baseline noise.
Diagnosis: Impure Ion-Pairing Reagents. The Fix:
-
Ion-pairing reagents (like pentanesulfonic acid) are notorious for UV absorbance if not HPLC-grade.[1]
-
Test: Run a blank gradient without the ion-pairing agent. If the baseline smooths out, your reagent is the contaminant. Buy "HPLC-Grade" or "Electrochemical Grade" salts only.
Module 4: Decision Support Workflow
Use this logic tree to troubleshoot live experiments.
Figure 2: Troubleshooting logic for Ractopamine separation anomalies.
References
-
USDA Food Safety and Inspection Service (FSIS). (2022).[1] CLG-RAC1.02: Determination of Ractopamine Hydrochloride by High Performance Liquid Chromatography.
-
Figueiredo Freire, E., et al. (2009).[3] Development and validation of a simple method for routine analysis of ractopamine hydrochloride in raw material and feed additives by HPLC. Journal of AOAC International.
-
PubChem. (2025).[1] Ractopamine Compound Summary (CID 56052).[1][4] National Library of Medicine.
-
Waters Corporation. (2021).[1] Troubleshooting Peak Shape Problems in HPLC.
Sources
- 1. Ractopamine | C18H23NO3 | CID 56052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development and validation of a simple method for routine analysis of ractopamine hydrochloride in raw material and feed additives by HPLC [pubmed.ncbi.nlm.nih.gov]
- 4. Ractopamine - Wikipedia [en.wikipedia.org]
Overcoming ion suppression in 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol mass spectrometry detection
Subject: Troubleshooting Signal Loss & Matrix Effects in LC-MS/MS Analysis of 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol Analyte Classification: β-Agonist / Phenylethanolamine Derivative (Ractopamine-Related Impurity)
Executive Summary & Chemical Context
Welcome to the Advanced Application Support Center. You are likely analyzing 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol (hereafter referred to as HPEABP ). Structurally, this molecule is the dehydroxy-analog of Ractopamine . It contains a secondary amine (pKa ~9.4) and two phenolic groups (pKa ~10).
The Core Problem: In biological matrices (urine, plasma, tissue), HPEABP suffers from severe ion suppression due to its elution profile. It is moderately polar and often co-elutes with endogenous glycerophosphocholines (Phospholipids/PLs) in Reversed-Phase LC (RPLC). These PLs compete for charge in the Electrospray Ionization (ESI) droplet, causing "invisible" signal dampening that ruins quantitation limits (LOQ).
This guide provides a validated, mechanistic approach to eliminating these interferences.
Diagnostic Module: Confirming Ion Suppression
Before changing your extraction method, you must map where the suppression occurs relative to your analyte peak. Do not rely solely on Internal Standards (IS) to correct for suppression; you must remove the cause.
Protocol: Post-Column Infusion (The "Matuszewski" Method)
This is the gold standard for visualizing matrix effects.
Experimental Setup:
-
Infusion: Syringe pump infuses neat HPEABP standard (100 ng/mL) at 10 µL/min into the flow path after the column but before the MS source.
-
Injection: Inject a blank matrix extract (e.g., extracted plasma/urine with no analyte) via the LC autosampler.
-
Observation: Monitor the baseline of the HPEABP transition. A flat baseline = clean. A dip/trough = suppression.
Figure 1: Post-column infusion setup.[1] The analyte provides a high steady baseline; the injected matrix reveals "zones" of suppression.
Interpretation:
-
If the "dip" aligns with the HPEABP retention time (RT), you have co-eluting interference .
-
Action: You must improve Sample Prep (Module 3) or Chromatography (Module 4).
Sample Preparation: The "Silver Bullet" Protocol
Why Protein Precipitation (PPT) Fails: PPT (adding Acetonitrile/Methanol) removes proteins but leaves >95% of Phospholipids in the supernatant. These PLs are the primary cause of suppression for HPEABP.
Recommended Solution: Mixed-Mode Cation Exchange (MCX) SPE Because HPEABP has a basic secondary amine, we can use "Catch and Release" chemistry to wash away neutral and acidic interferences (including PLs) while the analyte is locked to the sorbent.
Validated MCX SPE Protocol
| Step | Solvent/Buffer | Mechanism |
| 1. Pre-treatment | Dilute sample 1:1 with 2% Formic Acid (aq) . | Acidifies sample (pH ~2-3). Protonates the HPEABP amine ( |
| 2. Conditioning | A) MethanolB) Water | Activates sorbent pores. |
| 3. Load | Load pre-treated sample. | Analyte binds via Ionic Interaction (Strong) + Hydrophobic Interaction. |
| 4. Wash 1 | 0.1 M HCl | Removes proteins and hydrophilic interferences. Analyte stays bound (Ionic). |
| 5. Wash 2 | 100% Methanol | CRITICAL STEP: Removes hydrophobic neutrals and Phospholipids . Analyte stays bound (Ionic). |
| 6. Elution | 5% Ammonia ( | Increases pH >10. Deprotonates the amine (neutralizes charge), breaking the ionic bond. Releases clean analyte. |
Why this works: Phospholipids are generally neutral or zwitterionic and will wash off in Step 5 (Methanol) while your analyte remains electrostatically locked to the sorbent.
Chromatographic Optimization
If SPE is not an option, or if you need further separation, optimize the LC method.
Column Selection
-
Standard: C18 (Good, but may not resolve HPEABP from isobaric interferences).
-
Superior: Biphenyl Phase .
-
Reasoning: HPEABP has two phenyl rings. Biphenyl columns utilize
interactions, offering distinct selectivity for aromatic compounds compared to C18. This often shifts the analyte away from the "suppression zone" (the solvent front or the phospholipid tail).
-
Gradient Strategy
Phospholipids are very hydrophobic. They often elute after the analyte or carry over to the next injection.
-
The "Burn" Step: Ensure your gradient goes to 95-100% Organic (B) and holds for at least 2 minutes after the analyte elutes to clear the column.
-
Sawtooth Wash: If analyzing tissue samples, inject a "sawtooth" gradient wash (rapid 5-95% cycles) every 10-20 samples to prevent PL buildup.
Quantitative Validation (E-E-A-T)
You must calculate the Matrix Factor (MF) to prove your method is robust, as defined by FDA/EMA guidelines.
Formula:
-
MF = 1.0: No effect.
-
MF < 0.85: Significant Suppression (>15% signal loss).
-
MF > 1.15: Enhancement.
IS-Normalized MF:
-
Ideally, this should be close to 1.0. If your IS is a stable isotope (e.g., Ractopamine-d3), it will compensate. If using an analog (e.g., Dobutamine), it may not experience the same suppression.
Frequently Asked Questions (FAQ)
Q1: I see the signal dropping over a sequence of 50 injections. Why?
-
Diagnosis: This is likely "Matrix Buildup." Phospholipids from previous injections are slowly eluting and accumulating on the column.
-
Fix: Implement the "Burn Step" in your gradient (Module 4) or switch to the MCX SPE protocol (Module 3) to remove PLs before injection.
Q2: Can I use Liquid-Liquid Extraction (LLE) instead of SPE?
-
Answer: Yes, but with caution. Extraction with Ethyl Acetate or MTBE at pH 9.5 (to neutralize the amine) works. However, LLE is less efficient at removing phospholipids than MCX SPE. If using LLE, ensure you use a Diverter Valve to send the first 1-2 minutes of LC flow to waste to avoid fouling the source with salts.
Q3: My Internal Standard (Ractopamine-d3) signal is also suppressed. Is the data still valid?
-
Answer: Technically, yes, if the suppression is consistent (
). However, severe suppression (>50%) reduces your signal-to-noise ratio, hurting your Lower Limit of Quantitation (LLOQ). You cannot "math away" poor sensitivity; you must clean the sample.
Q4: What is the primary transition for HPEABP?
-
Answer: While you should tune your specific instrument, the loss of water or the cleavage of the alkyl-amine chain are common.
-
Precursor:
(approx m/z 286). -
Common Fragments: Look for tropylium ions or cleavage at the nitrogen (m/z 107, 121, or 164 range). Note: Always verify with neat standard.
-
References & Authority
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
Context: The foundational paper defining Matrix Factor (MF) and the post-column infusion method.
-
-
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry.
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
-
Context: definitive comparison of PPT, LLE, and SPE, proving MCX (Mixed-Mode) is superior for basic amines in plasma.
-
-
PubChem. (2025).[4] 4-(4-Hydroxybutyl)phenol Compound Summary.
-
Context: Structural data supporting the phenolic/alkyl properties of the analyte class.
-
Disclaimer: This guide is intended for research and development purposes. All protocols should be validated in the user's specific laboratory environment following local safety regulations.
Sources
- 1. learning.sepscience.com [learning.sepscience.com]
- 2. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(4-Hydroxybutyl)phenol | C10H14O2 | CID 13392513 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of analytical methods for 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol per FDA/EU guidelines
Focus: Ractopamine Impurity/Metabolite Analysis per FDA CVM & VICH Guidelines
Executive Summary & Compound Profile
Target Analyte: 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol Common Designation: Dehydroxy-ractopamine (Ractopamine Impurity B) CAS: 1797103-75-3 Molecular Formula: C₁₈H₂₃NO₂ (MW: 285.38 g/mol )[1]
This guide addresses the validation of analytical methods for Dehydroxy-ractopamine , a critical process impurity and structural analog of the beta-agonist Ractopamine. Unlike the parent drug, this compound lacks the benzylic hydroxyl group on the ethyl chain. This structural difference significantly alters its polarity and fragmentation behavior, necessitating specific validation protocols to ensure it is not misidentified or co-eluted with Ractopamine during residue monitoring or drug substance purity testing.
Regulatory Scope:
-
FDA: CVM Guidance for Industry #118 (Mass Spectrometry for Confirmation of Identity of Animal Drug Residues).
-
EU: Commission Implementing Regulation (EU) 2021/808 (Performance of analytical methods for residues).
-
ICH: Q2(R2) (Validation of Analytical Procedures).
Technical Comparison: LC-MS/MS vs. HPLC-FLD
The two primary methodologies for analyzing phenylethanolamine residues are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Method A: LC-MS/MS (Gold Standard)
Mechanism: Electrospray Ionization (ESI+) followed by Multiple Reaction Monitoring (MRM).
-
Pros: Definitive structural confirmation (meeting EU 2021/808 identification points); high sensitivity (ppt levels); capable of resolving the impurity from the parent drug via mass difference (m/z 286 vs 302).
-
Cons: High capital cost; matrix effects (ion suppression) in complex tissues (liver/muscle).
Method B: HPLC-FLD (Alternative)
Mechanism: Excitation of the phenol ring (Ex 226 nm / Em 305 nm).
-
Pros: Cost-effective; robust for routine QC in high-concentration samples (feed/premix).
-
Cons: Lower specificity. The impurity and parent drug have identical fluorophores. Separation relies entirely on chromatographic resolution.
Performance Matrix
| Parameter | LC-MS/MS (Targeted MRM) | HPLC-FLD (Fluorescence) |
| Specificity | High (Mass-based discrimination) | Medium (Retention time only) |
| LOD (Limit of Detection) | 0.05 – 0.1 ng/mL (ppb) | 1.0 – 5.0 ng/mL (ppb) |
| Linearity (R²) | > 0.995 (0.1–100 ng/mL) | > 0.999 (10–1000 ng/mL) |
| Throughput | High (Short columns, <5 min run) | Medium (Requires longer separation) |
| Matrix Effect | Susceptible (Requires Internal Standard) | Low susceptibility |
Experimental Protocols
Sample Preparation (Solid Phase Extraction - SPE)
Context: This protocol is designed for tissue or feed matrices. For pure drug substance, simple dilution is sufficient.
-
Homogenization: Weigh 2.0 g tissue (liver/muscle). Add 8 mL Acetate Buffer (pH 5.2) +
-glucuronidase/arylsulfatase (to deconjugate metabolites). Incubate at 37°C for 2 hours. -
Extraction: Add 20 mL Acetonitrile. Vortex 5 min. Centrifuge (4000g, 10 min).
-
SPE Cleanup (MCX Mixed-Mode Cation Exchange):
-
Condition: 3 mL Methanol -> 3 mL Water.
-
Load: Supernatant.[2]
-
Wash 1: 2 mL 0.1M HCl (Remove proteins/neutrals).
-
Wash 2: 2 mL Methanol (Remove hydrophobic interferences).
-
Elute: 3 mL 5% Ammonia in Methanol.
-
-
Reconstitution: Evaporate eluate under
at 40°C. Reconstitute in 200 L Mobile Phase A.
LC-MS/MS Conditions (Recommended)
-
Column: C18 (100 x 2.1 mm, 1.7
m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (0-1 min) -> 95% B (6 min).
-
Mass Transitions (ESI+):
-
Precursor: m/z 286.2
-
Quantifier Ion: m/z 164.1 (Cleavage at amine, phenylethyl fragment).
-
Qualifier Ion: m/z 107.1 (Ethyl-phenol fragment).
-
Note: Ractopamine (Parent) will appear at m/z 302.2. The -16 Da shift confirms the "Dehydroxy" structure.
-
HPLC-FLD Conditions[2]
-
Column: C18 (150 x 4.6 mm, 5
m) - Longer column required for resolution. -
Mobile Phase: Isocratic 70% Phosphate Buffer (pH 3.0) / 30% Acetonitrile.
-
Detection: Ex 226 nm, Em 305 nm.
-
Critical Control Point: The impurity is less polar than Ractopamine due to the loss of the -OH group. Expect the impurity to elute AFTER Ractopamine. Ensure resolution (
) > 1.5.
Visualization: Validation Workflows
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher in selecting the appropriate method based on the intended application (Trace Residue vs. QC Purity).
Caption: Decision matrix for selecting LC-MS/MS vs HPLC-FLD based on sensitivity requirements and chromatographic resolution.
Diagram 2: Metabolic/Structural Relationship
Understanding the structural loss is vital for MS interpretation.
Caption: Structural relationship showing the loss of hydroxyl group leading to increased retention and mass shift.
Validation Strategy (Self-Validating Systems)
To ensure Trustworthiness and Scientific Integrity , the validation must include specific system suitability tests.
Specificity & Selectivity
The Challenge: Differentiating the impurity from the parent drug.
-
Protocol: Inject a mixture of Ractopamine (100 ng/mL) and the Impurity (10 ng/mL).
-
Acceptance Criteria (LC-MS/MS): No interference in the m/z 286 channel at the retention time of Ractopamine.
-
Acceptance Criteria (HPLC-FLD): Baseline resolution (
) between the two peaks.
Linearity & Range
-
Protocol: Prepare 6 calibration points.
-
Trace Analysis: 0.1, 0.5, 1, 5, 10, 50 ng/mL.
-
Purity Analysis: 0.5, 1, 5, 10, 50, 100
g/mL.
-
-
Causality: Use weighted linear regression (1/x) . Why? Heteroscedasticity is common in MS data (variance increases with concentration). Unweighted regression will bias the low end, ruining accuracy at the LOQ.
Accuracy & Precision (Recovery)
-
Protocol: Spike blank matrix (tissue or feed) at 3 levels (Low, Medium, High).
-
Internal Standard: Use Ractopamine-d3 or Isoxsuprine .
-
Why? To correct for extraction losses and ESI ionization suppression.
-
-
Acceptance:
-
Recovery: 70–110% (for residues), 90–105% (for drug substance).
-
RSD (CV): < 15% (residues), < 2% (drug substance).
-
References
-
FDA Center for Veterinary Medicine (CVM). (2018). Guidance for Industry #118: Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. U.S. Food and Drug Administration.[3][4][5] [Link]
-
European Medicines Agency (EMA). (2021). Commission Implementing Regulation (EU) 2021/808 on the performance of analytical methods for residues of pharmacologically active substances. Official Journal of the European Union. [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Coompo. (n.d.). Product Data: 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol (Impurity of Ractopamine).[1][Link] (Verified CAS 1797103-75-3 identification).
Sources
A Comparative Guide to Ractopamine Cross-Reactivity with Other Beta-Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Specificity in Beta-Agonist Detection
Ractopamine is a phenethanolamine beta-adrenergic agonist approved for use in some countries as a feed additive to promote leanness in livestock.[1] As a member of the beta-agonist class of compounds, Ractopamine shares structural similarities with other drugs in this family, such as Clenbuterol and Salbutamol. These compounds all exert their effects by binding to beta-adrenergic receptors on cell surfaces, which triggers a signaling cascade that ultimately leads to increased protein synthesis and decreased fat deposition.[2]
The structural resemblances among beta-agonists pose a significant challenge for analytical methods designed to detect specific compounds. Cross-reactivity, the phenomenon where an assay designed for one analyte also detects other, structurally related compounds, is a critical consideration in the development and validation of such tests. For regulatory and research purposes, the ability to specifically and accurately quantify Ractopamine without interference from other beta-agonists is paramount. This guide will delve into the comparative cross-reactivity of various beta-agonists with Ractopamine, supported by experimental data, and provide a foundational understanding of the principles and methodologies for its assessment.
Mechanism of Action: The Beta-Adrenergic Signaling Pathway
Beta-agonists, including Ractopamine, function by mimicking the action of endogenous catecholamines like epinephrine and norepinephrine. They bind to beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs) embedded in the cell membrane. This binding event initiates a conformational change in the receptor, activating an associated Gs protein. The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase to convert ATP into cyclic AMP (cAMP), a crucial second messenger. Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological effects of increased muscle protein synthesis and lipolysis.[3]
The degree to which different beta-agonists activate this pathway, and their affinity for different subtypes of beta-receptors (β1, β2, and β3), can vary, contributing to their distinct pharmacological profiles.
Sources
- 1. Comparative effects of ractopamine hydrochloride and zilpaterol hydrochloride on growth performance, carcass traits, and longissimus tenderness of finishing steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aoac.org [aoac.org]
- 3. β-Agonists Test Reagents - Creative Diagnostics [creative-diagnostics.com]
Determination of Limit of Detection (LOD) for 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol (Ractopamine) in Urine
Executive Summary & Analyte Profile
4-[3-(4-Hydroxyphenylethylamino)butyl]phenol , commonly known as Ractopamine , is a beta-adrenergic agonist used as a feed additive to promote leanness in livestock.[1] Its determination in urine is a critical compliance activity due to a sharp global regulatory divide: while permitted with Maximum Residue Limits (MRLs) in the USA (e.g., 50 ppb in pork), it is banned (Zero Tolerance) in the EU, China, and Taiwan.
Consequently, the Limit of Detection (LOD) is the defining performance metric for any analytical method intended for global trade compliance. A method suitable for the US market (LOD ~10 ppb) may fail completely for the EU market (required LOD < 0.1 ppb).
This guide compares the three primary analytical approaches and provides a validated workflow for determining LOD using the industry "Gold Standard" (LC-MS/MS).
Comparative Analysis of Detection Technologies
The choice of method dictates the achievable LOD. The following table contrasts the three dominant technologies based on sensitivity, throughput, and regulatory acceptance.
Method Performance Matrix
| Feature | LC-MS/MS (Gold Standard) | ELISA / LFA (Screening) | Electrochemical / SERS Sensors |
| Achievable LOD | 0.01 – 0.05 ng/mL (ppb) | 0.5 – 1.0 ng/mL | 0.001 – 0.1 ng/mL (Variable) |
| Specificity | High (Mass transition filtering) | Low (Cross-reacts with Dobutamine) | Medium (Surface modification dependent) |
| Throughput | Medium (10-15 mins/sample) | High (96 wells/hour) | High (Real-time) |
| Matrix Tolerance | High (with SPE cleanup) | Low (Prone to matrix interference) | Medium |
| Regulatory Status | Confirmatory (USDA/EU) | Screening Only | Research / Field Screening |
Strategic Recommendation
-
For Zero-Tolerance Compliance (EU/China): Only LC-MS/MS provides the necessary sensitivity and legal defensibility.
-
For Farm-Level Screening: LFA (Lateral Flow Assays) are sufficient to detect gross misuse but cannot establish regulatory LODs.
Validated Protocol: Determination of LOD via LC-MS/MS
To scientifically determine the LOD for Ractopamine, one cannot simply rely on instrument specifications. The LOD must be determined in the matrix (urine) to account for ion suppression.
Phase 1: Sample Preparation (The Critical Path)
Ractopamine is excreted largely as glucuronide or sulfate conjugates. Enzymatic hydrolysis is mandatory to release the free parent compound for detection.
Workflow Diagram (Sample Prep)
Caption: Optimized extraction workflow for Ractopamine ensuring deconjugation and matrix removal.
Step-by-Step Methodology
-
Internal Standardization: Aliquot 5 mL of urine. Spike with Ractopamine-d3 (deuterated internal standard) to a final concentration of 1 ng/mL. Reasoning: Corrects for recovery losses and matrix effects during ionization.
-
Hydrolysis: Add 20 µL of
-glucuronidase/arylsulfatase (Helix pomatia). Incubate at 37°C for 2 hours (or 60°C for 1 hour). Adjust pH to 5.2 prior to incubation. -
Solid Phase Extraction (SPE):
-
Use Mixed-Mode Cation Exchange (MCX) cartridges (e.g., Oasis MCX or equivalent). Ractopamine contains a secondary amine, making it suitable for cation exchange.
-
Condition: Methanol followed by Water.
-
Load: Hydrolyzed urine.[2]
-
Wash: 0.1N HCl (removes neutrals/acids) followed by Methanol (removes hydrophobic neutrals).
-
Elute: 5% Ammonium Hydroxide in Methanol. Mechanism: High pH deprotonates the amine, releasing it from the sorbent.
-
-
Reconstitution: Evaporate eluate under nitrogen at 40°C. Reconstitute in 200 µL of Mobile Phase A (0.1% Formic Acid in Water).
Phase 2: Instrumental Analysis
-
Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7 µm).
-
Mobile Phases: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Acetonitrile.
-
MS Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Quantifier: 302.2
164.2 -
Qualifier: 302.2
121.0
-
Calculation of LOD: The ICH Q2(R1) Approach
To objectively determine the LOD, do not rely solely on visual inspection.[3] Use the statistical method defined by the International Council for Harmonisation (ICH) .
The Formula
[3][4][5]Where:
Experimental Procedure for LOD Calculation
-
Blank Analysis: Analyze 10 blank urine samples (from different sources) to establish the background noise amplitude at the retention time of Ractopamine.
-
Low-Level Curve: Prepare a calibration curve in the expected LOD range (e.g., 0.01, 0.02, 0.05, 0.1, 0.2 ng/mL).
-
Linear Regression: Plot Peak Area Ratio (Analyte/Internal Standard) vs. Concentration. Obtain the Slope (
).[3][4] -
Calculation:
-
Calculate
(Standard Error of the Intercept) from the regression statistics. -
Apply the formula.
-
Self-Validation Check: Once the theoretical LOD is calculated (e.g., 0.02 ng/mL), you must spike urine at that concentration and analyze 6 replicates.
-
Requirement: The Signal-to-Noise (S/N) ratio must be
for all replicates to confirm this LOD.
Troubleshooting & Optimization Logic
Decision Matrix: Solving Common LOD Issues
Caption: Logic flow for improving sensitivity when initial LOD targets are not met.
Critical Control Points
-
pH Control: If the pH during SPE loading is > 6.0, Ractopamine (pKa ~9.4) may not fully ionize, leading to breakthrough and poor recovery. Keep loading pH between 4.0 and 5.5.
-
Enzyme Efficiency: Incomplete hydrolysis leads to underestimation. Always validate enzyme activity with a conjugated control sample.
References
-
United States Department of Agriculture (USDA). (2023). Screening, Determination and Confirmation of Beta-Agonists by LC/MS/MS (CLG-AGON1.10). Food Safety and Inspection Service.[6] [Link]
-
Shelver, W. L., et al. (2024).[7] "Comparison of immunoassay and LC-tandem mass spectrometry analyses of ractopamine in hog oral fluid." Food Additives & Contaminants: Part A. [Link]
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]
-
Codex Alimentarius. (2012). Maximum Residue Limits (MRLs) and Risk Management Recommendations (RMRs) for Residues of Veterinary Drugs in Foods.[Link]
Sources
- 1. na.mxns.com [na.mxns.com]
- 2. fao.org [fao.org]
- 3. sepscience.com [sepscience.com]
- 4. How to determine the LOD using the calibration curve? [mpl.loesungsfabrik.de]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. Comparison of immunoassay and LC-tandem mass spectrometry analyses of ractopamine in hog oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Accuracy and Precision Assessment of Ractopamine Rapid Test Kits
In the landscape of veterinary drug residue analysis, the demand for rapid, reliable, and robust screening tools is paramount. Ractopamine, a beta-adrenergic agonist used to promote leanness in livestock, remains a compound of significant regulatory and trade interest globally.[1] Consequently, the onus is on researchers, quality assurance professionals, and regulatory bodies to employ testing methodologies that are both accurate and precise. This guide provides an in-depth comparison of commonly employed rapid test kits for Ractopamine, grounded in scientific principles and supported by experimental data. We will delve into the nuances of assay validation, offering a framework for the critical evaluation of these essential screening tools.
The Central Role of Ractopamine and the Imperative for Accurate Detection
Ractopamine functions by mimicking the effects of adrenaline, leading to an increase in protein synthesis and a reduction in fat deposition in animals. While approved for use in some countries, it is banned or restricted in over 160 nations, including the European Union and China, due to concerns about potential human health effects and animal welfare. This regulatory divergence necessitates stringent testing of meat and animal products in international trade to ensure compliance with Maximum Residue Limits (MRLs). The Codex Alimentarius Commission has established MRLs for Ractopamine in various tissues, providing a global benchmark for food safety.
Rapid screening methods, such as Enzyme-Linked Immunosorbent Assays (ELISAs) and Lateral Flow Immunoassays (LFIAs), are indispensable for high-throughput analysis of samples. However, their utility is directly proportional to their accuracy and precision. A reliable screening test minimizes the number of false-negative results, which could allow contaminated products to enter the food chain, and false-positive results, which lead to unnecessary and costly confirmatory testing by methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]
Comparative Analysis of Ractopamine Rapid Test Kits
The two primary immunoassay-based technologies for rapid Ractopamine screening are ELISAs and LFIAs. Both rely on the specific binding of antibodies to Ractopamine.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This plate-based assay offers quantitative or semi-quantitative results. In a competitive ELISA format, Ractopamine in the sample competes with a known amount of enzyme-labeled Ractopamine for binding to antibodies coated on the microplate wells. The signal produced is inversely proportional to the concentration of Ractopamine in the sample.[4]
-
Lateral Flow Immunoassay (LFIA): These are rapid, single-use test strips that provide qualitative or semi-quantitative results. In a competitive format, Ractopamine in the sample competes with a Ractopamine-conjugate immobilized on the test line for binding to antibody-conjugated colored nanoparticles. A visible test line indicates a negative result, while the absence or reduced intensity of the test line indicates a positive result.[5]
Below is a comparative summary of performance characteristics for various Ractopamine rapid test kits, synthesized from available research and product specifications.
| Technology | Manufacturer/Study | Limit of Detection (LOD) | Specificity/Cross-Reactivity | Precision (CV%) | Applicable Matrices |
| ELISA | Randox | 0.5 ng/mL (tissue) | High specificity for Ractopamine | Not specified | Urine, Tissue |
| ELISA | Attogene | Standards from 0.03 ppb | High specificity for Ractopamine | Not specified | Meat, Feed, Liver, Kidney, Milk, Urine, Serum, Plasma |
| ELISA | Study by | 0.04 ng/mL | High specificity for Ractopamine | Intra-assay: 0.5-29.6%, Inter-assay: 2.4-32.4% | Chicken muscle, pig muscle, pig liver |
| LFIA | Study by | 0.13 ng/mL | High specificity against other β-agonists | Intra-assay recovery: 92.97-107.41%, Inter-assay recovery: 80.07-108.17% | Swine urine |
| LFIA | Study by | 2.27 ng/mL | High specificity against other β-agonists | Not specified | Pork |
| LFIA | Study by | 1 ng/mL | No cross-reaction with clenbuterol, bambuterol, and phenylethanolamine A | Not specified | Swine urine |
Note: The performance of rapid test kits can be influenced by the sample matrix. Validation should be performed for each specific matrix of interest.
The Indispensable Role of Confirmatory Analysis: LC-MS/MS
While rapid test kits are excellent for screening, any positive or suspect results must be confirmed by a more definitive and robust analytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the confirmation and quantification of Ractopamine residues.[6] This technique offers high sensitivity, selectivity, and structural information, allowing for unambiguous identification and accurate measurement of the analyte. The AOAC has established official methods, such as AOAC 2020.04, for the screening and confirmation of a wide range of veterinary drug residues, including Ractopamine, using LC-MS/MS.[1][7][8][9][10]
Experimental Protocols for the Assessment of Ractopamine Rapid Test Kits
To ensure the reliability of a Ractopamine rapid test kit, a thorough in-house validation is crucial. The following protocols outline the key experiments for assessing the accuracy and precision of these kits.
Experimental Workflow for Ractopamine Rapid Test Validation
Caption: A streamlined workflow for the comprehensive validation of Ractopamine rapid test kits.
Protocol 1: Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of Ractopamine that can be reliably detected (LOD) and quantified (LOQ) by the rapid test kit.
Materials:
-
Ractopamine standard solution
-
Blank matrix samples (e.g., Ractopamine-free muscle tissue, urine)
-
Ractopamine rapid test kits (ELISA or LFIA)
-
Homogenizer, centrifuge, and other sample preparation equipment
Procedure:
-
Prepare a series of spiked matrix samples with decreasing concentrations of Ractopamine, starting from the manufacturer's claimed LOD.
-
Analyze a statistically relevant number of blank matrix samples (e.g., n=10).
-
Analyze the spiked samples according to the kit's instructions.
-
For ELISA: Calculate the mean and standard deviation (SD) of the signal from the blank samples. The LOD can be calculated as the mean signal of the blank minus 3 times the SD, and the LOQ as the mean signal of the blank minus 10 times the SD. The concentration corresponding to these signal values is then determined from a standard curve.
-
For LFIA: The LOD is typically defined as the lowest concentration at which a positive result can be visually distinguished from a negative result in a certain percentage of tests (e.g., 95%).[11]
Protocol 2: Assessment of Accuracy (Recovery)
Objective: To evaluate the agreement between the measured concentration and the true concentration of Ractopamine in a sample.
Materials:
-
Blank matrix samples
-
Ractopamine standard solution
-
Ractopamine rapid test kits
Procedure:
-
Spike blank matrix samples at three different concentration levels (low, medium, and high) within the kit's working range.
-
Prepare a sufficient number of replicates for each concentration level (e.g., n=5).
-
Analyze the spiked samples using the rapid test kit.
-
Calculate the recovery for each sample using the formula: Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
-
The average recovery should fall within an acceptable range, typically 80-120%.
Protocol 3: Evaluation of Precision
Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Materials:
-
Homogenized matrix sample spiked with a known concentration of Ractopamine.
-
Ractopamine rapid test kits
Procedure:
-
Repeatability (Intra-assay precision): Analyze multiple replicates (e.g., n=10) of the same spiked sample in a single analytical run by the same operator using the same equipment.
-
Intermediate Precision (Inter-assay precision): Analyze the same spiked sample on different days, by different operators, or with different batches of test kits.
-
Calculate the mean, standard deviation, and coefficient of variation (CV%) for each set of measurements. The CV% should be within an acceptable limit, often ≤15%.
Protocol 4: Specificity and Cross-Reactivity Testing
Objective: To determine the ability of the test kit to differentiate Ractopamine from other structurally related compounds.
Materials:
-
Ractopamine standard solution
-
Standard solutions of other beta-agonists (e.g., Clenbuterol, Salbutamol) and other potentially interfering substances.
-
Blank matrix samples
-
Ractopamine rapid test kits
Procedure:
-
Analyze the blank matrix samples to ensure no false-positive results.
-
Analyze samples spiked with high concentrations of the potentially cross-reacting compounds.
-
If a positive result is obtained, determine the concentration of the cross-reactant that produces a signal equivalent to the LOD of Ractopamine.
-
Calculate the cross-reactivity percentage using the formula: Cross-reactivity (%) = (Concentration of Ractopamine at LOD / Concentration of Cross-reactant at equivalent signal) x 100
-
A low cross-reactivity percentage indicates high specificity of the assay.[12]
Mechanism of Action: Ractopamine as a Beta-Adrenergic Agonist
Sources
- 1. Screening of 154 Veterinary Drug Residues in Foods of Animal Origin Using LC-MS/MS: First Action 2020.04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Options for Ractopamine testing for fairs and exhibitions - Pork [canr.msu.edu]
- 4. algimed.com [algimed.com]
- 5. lawdata.com.tw [lawdata.com.tw]
- 6. lcms.cz [lcms.cz]
- 7. sciex.com [sciex.com]
- 8. aoac.org [aoac.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a lateral flow immunoassays-based method for the screening of ractopamine in foods and evaluation of the optimal strategy in combination of screening and confirmatory tests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of ractopamine cross-reactivity in several commercially available beta-agonist enzyme immunoassay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
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